molecular formula C15H29NOSn B129791 2-(Tributylstannyl)oxazole CAS No. 145214-05-7

2-(Tributylstannyl)oxazole

Cat. No.: B129791
CAS No.: 145214-05-7
M. Wt: 358.1 g/mol
InChI Key: YOWGRWHKDCHINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tri-n-butylstannyl)oxazole is a synthetic building block used in Stille coupling reaction.>

Properties

IUPAC Name

tributyl(1,3-oxazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWGRWHKDCHINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573224
Record name 2-(Tributylstannyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145214-05-7
Record name 2-(Tributylstannyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tri-n-butylstannyl)oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Tributylstannyl)oxazole

Introduction

This compound is a vital organotin compound that serves as a key synthetic building block in modern organic chemistry.[1][2] Its unique structure, combining a reactive tributylstannyl group with the pharmaceutically relevant oxazole ring, makes it an indispensable reagent for constructing complex molecular architectures.[1][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in cross-coupling reactions for the development of novel therapeutic agents. The oxazole moiety is a common pharmacophore in many bioactive molecules, and derivatives have shown potent anticancer activity by inhibiting various targets.[4]

Chemical Identity and Structure

This compound is unambiguously identified by its CAS number and molecular structure.

  • CAS Number : 145214-05-7[1][3][5][6]

  • Molecular Formula : C₁₅H₂₉NOSn[1][5][6]

  • Synonyms : 2-(Tributylstannanyl)-1,3-oxazole, Tributyl(oxazol-2-yl)stannane[1][3][7]

structure cluster_oxazole Oxazole Ring O O C3 C O->C3 C1 C C1->O N N C2 C N->C2 C2->C1 Sn(Bu)₃ C3->N

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental setups.

PropertyValue
Molecular Weight 358.11 g/mol [1][3]
Appearance Colorless oil/liquid[6][8]
Boiling Point 108-110 °C at 0.2 mmHg[1][3][5]
Density 1.170 - 1.71 g/mL at 25 °C[1][3][5]
Refractive Index (n20/D) 1.4930[1][3][5]
Solubility Insoluble in water[2][5]
Storage Temperature 2-8°C[5]

Synthesis and Experimental Protocols

This compound is typically synthesized via the lithiation of oxazole followed by quenching with tributyltin chloride.[8]

Experimental Protocol: Synthesis of this compound[8]
  • Preparation : To a solution of oxazole (500 mg, 7.25 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Lithiation : Add n-butyllithium (n-BuLi, 2.5 M solution in hexanes, 2.9 mL, 7.32 mmol) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes.

  • Stannylation : Add tributylchlorostannane (1.96 mL, 7.25 mmol) to the reaction mixture.

  • Reaction Completion : Allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Work-up : Remove the solvent under reduced pressure. Resuspend the residue in hexanes (50 mL).

  • Purification : Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (yield: 2.0 g, 77%).[8]

synthesis_workflow start Oxazole in THF at -78°C add_nBuLi Add n-BuLi (Stir for 30 min) start->add_nBuLi lithiated Lithium Oxazolide Intermediate add_nBuLi->lithiated add_tributyltin Add Tributyltin Chloride (Warm to RT, stir 1h) lithiated->add_tributyltin product_mixture Crude Product Mixture add_tributyltin->product_mixture workup Solvent Removal & Hexane Addition product_mixture->workup purification Filtration & Concentration workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][3][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex heteroaromatic compounds from (hetero)aryl halides.[1][3]

The Stille Cross-Coupling Reaction

The Stille coupling allows for the precise installation of the oxazole ring onto a variety of molecular scaffolds, a common strategy in the synthesis of pharmacologically active molecules. For instance, it has been used in the synthesis of Ajudazol A, a pharmacologically active metabolite.[1]

stille_coupling oxazole_stannane This compound transmetalation Transmetalation oxazole_stannane->transmetalation aryl_halide Ar-X (Aryl Halide) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition oxidative_addition->transmetalation [Ar-Pd-X] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd-Oxazole] byproduct Bu₃Sn-X transmetalation->byproduct reductive_elimination->catalyst Regenerates Pd(0) final_product Ar-Oxazole (Coupled Product) reductive_elimination->final_product

Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.

Significance for Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[4][9] this compound provides a direct and efficient route to incorporate this valuable heterocycle into drug candidates, facilitating structure-activity relationship (SAR) studies and the development of new therapeutics.

drug_development_logic building_block This compound (Key Building Block) synthesis_method Stille Cross-Coupling building_block->synthesis_method intermediate_library Library of Oxazole Derivatives synthesis_method->intermediate_library screening Biological Screening (e.g., Anticancer Assays) intermediate_library->screening lead_compound Lead Compound Identification screening->lead_compound optimization Lead Optimization (SAR) lead_compound->optimization drug_candidate Potential Drug Candidate optimization->drug_candidate

Caption: Logical workflow from building block to drug candidate.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classifications : Acute Toxicity (Oral, Dermal), Skin Irritation, Eye Irritation, Reproductive Toxicity, Specific Target Organ Toxicity (Repeated Exposure), and Hazardous to the Aquatic Environment (Acute and Chronic).[1][3]

  • Personal Protective Equipment (PPE) : Use of eye shields, face shields, chemical-resistant gloves, and a suitable respirator is mandatory.[1][3]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, or stannanes, have carved a significant niche in the landscape of modern organic synthesis. Characterized by a tin-carbon bond, these organometallic reagents are pivotal in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. This guide provides a comprehensive overview of the core principles, key reactions, and practical applications of organotin compounds in organic synthesis. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows. While the utility of organotin reagents is vast, their inherent toxicity necessitates careful handling and adherence to strict safety protocols, which are also addressed herein.

Introduction: A Historical Perspective

The journey of organotin chemistry began in 1849 with the first synthesis of diethyltin diiodide by Edward Frankland.[1][2] However, it was the discovery of Grignard reagents in the early 20th century that significantly propelled the field forward by providing a versatile method for creating tin-carbon bonds.[1] Over the decades, the repertoire of organotin reagents and their applications has expanded dramatically, solidifying their importance in the synthetic chemist's toolkit. Today, despite concerns about their toxicity, organotin compounds remain indispensable for certain transformations due to their unique reactivity and functional group tolerance.[3][4]

Core Principles: Structure, Properties, and Synthesis

Structure and Properties

Organotin compounds are typically classified by the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful. The general formula is R_nSnX{4-n}, where 'R' is an organic substituent and 'X' can be a halide, hydride, or other leaving group.

  • Organotin Halides (R_nSnX_{4-n}) : These are versatile precursors for other organotin reagents.

  • Organotin Hydrides (R_nSnH_{4-n}) : Tributyltin hydride (Bu₃SnH) is a cornerstone reagent in radical chemistry, valued for its ability to act as a hydrogen atom donor.[5][6]

  • Tetraorganostannanes (R₄Sn) : These are often used as the organometallic partner in cross-coupling reactions.

A critical aspect of organotin compounds is their toxicity, which varies with the number and nature of the organic substituents. Triorganotin compounds are generally the most toxic, exhibiting neurotoxicity and immunotoxicity.[7][8][9] The toxicity decreases with the size of the alkyl groups.[1] This high toxicity demands rigorous safety precautions during handling and meticulous purification to remove tin residues from the final products.[1][10][11]

Synthesis of Organotin Reagents

The preparation of organotin compounds can be achieved through several reliable methods:

  • Reaction with Grignard Reagents : The reaction of a tin halide (e.g., SnCl₄) with a Grignard reagent (R-MgX) is a classic and widely used method for forming Sn-C bonds.[1]

  • Redistribution Reactions (Kocheshkov Comproportionation) : Symmetrical tetraorganotin compounds can react with tin halides to yield mixed organotin halides. This method allows for the controlled synthesis of mono-, di-, and triorganotin halides.[1]

  • Reduction of Organotin Halides : Organotin hydrides, such as the vital Bu₃SnH, are typically synthesized by the reduction of the corresponding organotin halides using reducing agents like lithium aluminum hydride.[7]

Key Reactions in Organic Synthesis

Organotin compounds are instrumental in a variety of powerful synthetic transformations. The following sections detail the mechanisms and provide experimental protocols for three of the most significant reactions.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (like a triflate).[3][12][13] It is renowned for its tolerance of a wide array of functional groups, making it a valuable tool in the synthesis of complex molecules and natural products.[3][14][15]

Mechanism: The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Stille_Coupling cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L_n-X R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² R2SnR3 R²-SnR₃ (Organostannane) R2SnR3->Transmetalation Transmetalation->PdII_R1R2 SnX X-SnR₃ Transmetalation->SnX RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This protocol describes a general procedure for the Stille coupling of an enol triflate with an organotin reagent.

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (e.g., Tributyl(vinyl)stannane) (1.15 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ (Pd(dppf)Cl₂·DCM) (0.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and anhydrous DMF (35 mL). The DMF should be bubbled with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes prior to use.

  • Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) to the flask.

  • Add an additional 11 mL of anhydrous DMF to achieve a final concentration of approximately 0.1 M.

  • Purge the reaction flask with an inert gas for 10 minutes.

  • Add the organotin reagent (1.15 eq) to the reaction mixture via syringe.

  • Heat the solution to 40 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the reaction to room temperature.

  • Transfer the brown solution to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water.

  • Extract the aqueous layer with hexane.

  • Combine the organic phases and wash with the aqueous ammonia/water mixture, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on basic alumina to afford the coupled product. (87% yield reported in the source literature).[16]

Radical Dehalogenation with Tributyltin Hydride

Tributyltin hydride (Bu₃SnH) is a highly effective reagent for the reduction of organic halides through a radical chain mechanism.[10][12] This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Mechanism: The reaction proceeds through a classic radical chain mechanism involving initiation, propagation, and termination steps.

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Radical_I 2 R• + N₂ AIBN->Radical_I Δ or hν Bu3Sn_rad Bu₃Sn• Radical_I->Bu3Sn_rad H abstraction from Bu₃SnH Bu3SnH_init Bu₃SnH Bu3Sn_rad_prop Bu₃Sn• R_rad R• Bu3Sn_rad_prop->R_rad Halogen abstraction Bu3SnX Bu₃SnX RX R-X RH R-H (Product) R_rad->RH H abstraction Bu3SnH_prop Bu₃SnH RH->Bu3Sn_rad_prop Regenerates Bu₃Sn• Allylation_Reaction Aldehyde R-CHO ActivatedCarbonyl Activated Carbonyl [R-CHO···LA] Aldehyde->ActivatedCarbonyl LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->ActivatedCarbonyl Allyltin Allyl-SnBu₃ Intermediate Intermediate Adduct Allyltin->Intermediate ActivatedCarbonyl->Intermediate Nucleophilic Attack Workup Aqueous Workup Intermediate->Workup Product Homoallylic Alcohol Workup->Product

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tributylstannyl)oxazole is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form C-C bonds. This versatile building block enables the introduction of an oxazole moiety, a privileged heterocycle in medicinal chemistry, into a wide array of organic molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including its synthesis, physical and chemical properties, detailed experimental protocols for its principal reactions, and guidance on its handling and storage.

Introduction

The oxazole ring is a fundamental structural motif found in numerous natural products and pharmacologically active compounds. Consequently, the development of synthetic methodologies for the efficient incorporation of this heterocycle is of significant interest to the drug discovery and development community. This compound has emerged as a valuable synthon for this purpose, serving as a nucleophilic partner in Stille coupling reactions. Its utility lies in its ability to react with a diverse range of electrophilic partners, including aryl, heteroaryl, and vinyl halides and triflates, under relatively mild conditions. This guide aims to provide a detailed technical resource on the chemical behavior of this important reagent.

Physical and Chemical Properties

This compound is a colorless to pale yellow oil. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₉NOSn[1][2]
Molecular Weight 358.11 g/mol [1][2]
Boiling Point 108-110 °C at 0.2 mmHg[1][3]
Density 1.170 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.4930[1][3]
Storage Temperature 2-8 °C[1][4]
Solubility Soluble in many organic solvents such as THF, DMF, and chloroform. Insoluble in water.[4]

Reactivity

The reactivity of this compound is dominated by the carbon-tin bond, which allows for its participation in transmetalation reactions with palladium catalysts.

Stille Cross-Coupling Reactions

The primary application of this compound is in the Stille cross-coupling reaction to form 2-substituted oxazoles.[5][6] This reaction is a powerful tool for the construction of complex molecules containing the oxazole scaffold.

The general catalytic cycle for the Stille coupling is depicted below:

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition R-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-SnBu3 Oxazole-SnBu3 R'-SnBu3->Transmetalation R-Pd(II)-R'(L2) Ar-Pd(II)-Oxazole(L2) Transmetalation->R-Pd(II)-R'(L2) Bu3SnX Bu3SnX Transmetalation->Bu3SnX Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Ar-Oxazole Reductive\nElimination->R-R'

Stille Coupling Catalytic Cycle

A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ being a common choice.[3][5] The reaction conditions are generally mild and tolerant of a wide range of functional groups. Additives such as copper(I) iodide (CuI) and cesium fluoride (CsF) can significantly enhance reaction rates and yields, particularly with less reactive aryl bromides and triflates.[7][8][9]

The following table summarizes representative examples of Stille coupling reactions with this compound. While comprehensive, directly comparable quantitative data is sparse in the literature, this table provides an overview of reported conditions and outcomes.

ElectrophileCatalystLigandAdditive(s)SolventTemp (°C)Yield (%)Reference
3-IodoindazolePd(PPh₃)₄PPh₃----[5][6]
Aryl HalidesPalladium Catalyst-----[5][6]
Heteroaryl HalidesPalladium Catalyst-----[5][6]
Aryl IodidesPd(PPh₃)₄PPh₃CuI, CsFDMF--[7][8]
Reactivity with Other Electrophiles

While the Stille coupling is the most prominent reaction, the carbon-tin bond in this compound can, in principle, react with other electrophiles. However, detailed studies on such reactions are not widely reported. It is expected to undergo reactions typical of organostannanes, such as halogenolysis (reaction with halogens) and protonolysis (cleavage by strong acids).

Stability

Organotin compounds, including this compound, exhibit moderate stability. Proper handling and storage are crucial to prevent degradation and ensure reactivity.

Thermal Stability

This compound can be purified by fractional distillation under reduced pressure, with a boiling point of 108-110 °C at 0.2 mmHg, indicating good thermal stability under these conditions.[1][3] However, prolonged heating at high temperatures may lead to decomposition.

Hydrolytic and Oxidative Stability
Stability towards Acids and Bases

The carbon-tin bond can be cleaved by strong acids. The stability in the presence of bases is generally higher, as evidenced by its use in Stille coupling reactions which often employ basic conditions. However, strong bases may promote side reactions.

Experimental Protocols

Synthesis of this compound[11]

This protocol describes the synthesis of this compound from oxazole.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Stannylation cluster_3 Work-up and Purification Oxazole_THF Dissolve Oxazole in THF Cool Cool to -78 °C under N2 Oxazole_THF->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir_30min Stir for 30 min at -78 °C Add_nBuLi->Stir_30min Add_Bu3SnCl Add Tributyltin chloride Stir_30min->Add_Bu3SnCl Warm_Stir Warm to RT and stir for 1 h Add_Bu3SnCl->Warm_Stir Remove_Solvent Remove solvent under reduced pressure Warm_Stir->Remove_Solvent Add_Hexanes Take up residue in hexanes Remove_Solvent->Add_Hexanes Filter Filter to remove precipitate Add_Hexanes->Filter Concentrate Concentrate filtrate Filter->Concentrate

Synthesis Workflow

Materials:

  • Oxazole (500 mg, 7.25 mmol)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • n-Butyllithium (n-BuLi) (2.5 M solution in hexanes, 2.9 mL, 7.32 mmol)

  • Tributyltin chloride (1.96 mL, 7.25 mmol)

  • Hexanes (50 mL)

Procedure:

  • To a solution of oxazole in THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride and allow the mixture to warm to room temperature.

  • Stir for an additional 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in hexanes.

  • Filter the resulting precipitate.

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (yield: ~77%).[10]

General Protocol for Stille Coupling[6][10][12]

This protocol provides a general procedure for the Stille coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous Solvent (e.g., DMF, Toluene)

  • Additives (optional, e.g., CuI, CsF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl/heteroaryl halide, the palladium catalyst, and any solid additives.

  • Add the anhydrous solvent and stir to dissolve.

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves quenching with an aqueous solution (e.g., saturated KF or NH₄Cl), extraction with an organic solvent, drying, and concentration.

  • Purification is usually achieved by column chromatography on silica gel.

Handling and Storage

Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere.[1][10] It is recommended to store the compound in a tightly sealed container at 2-8 °C.[1][4] As an organotin compound, it is toxic and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable reagent for the synthesis of 2-substituted oxazoles via the Stille cross-coupling reaction. Its reactivity, coupled with the mild conditions under which it can be employed, makes it an attractive tool for the construction of complex molecules in the fields of medicinal chemistry and materials science. While the compound exhibits moderate stability, proper handling and storage procedures are essential to ensure its efficacy. Further research to quantify its stability under various conditions and to expand its reactivity profile with other electrophiles would be beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of 2-(Tributylstannyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2-(Tributylstannyl)oxazole (CAS Number: 145214-05-7). This organotin compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a colorless oil at room temperature.[1] Key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₅H₂₉NOSn
Molecular Weight 358.11 g/mol [2][3]
Boiling Point 108-110 °C at 0.2 mmHg[3]
Refractive Index n20/D 1.4930[3]
Density 1.71 g/mL at 25 °C
CAS Number 145214-05-7[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the oxazole ring and the tributyltin moieties.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20s1HOxazole H-5
7.20s1HOxazole H-4
1.59 - 1.49m6HSn-(CH₂-CH₂ -CH₂-CH₃)₃
1.31 - 1.26m6HSn-(CH₂-CH₂-CH₂ -CH₃)₃
1.16 - 1.10m6HSn-(CH₂ -CH₂-CH₂-CH₃)₃
0.83t, J = 7.3 Hz9HSn-(CH₂-CH₂-CH₂-CH₃ )₃
Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR, ¹¹⁹Sn NMR: As of the latest literature review, detailed experimental data for ¹³C and ¹¹⁹Sn NMR of this compound are not publicly available.

Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not detailed in the currently available literature.

Mass Spectrometry (MS)

While the exact mass of this compound is known to be 359.1271, detailed mass spectrometry fragmentation data is not publicly reported.[4]

Experimental Protocols

The following section details the synthetic protocol for the preparation of this compound.

Synthesis of this compound

This protocol is based on the lithiation of oxazole followed by quenching with tributyltin chloride.[1]

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A solution of oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.0 eq) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • Tributyltin chloride (1.0 eq) is then added to the mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The solvent is removed under reduced pressure.

  • The resulting residue is taken up in hexanes, and the precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.

Applications in Synthesis

This compound is a key reagent in Stille cross-coupling reactions for the formation of C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[2]

General Protocol for Stille Coupling

Reactants:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., THF, DMF)

Procedure:

  • The aryl or vinyl halide/triflate, this compound, and the palladium catalyst are dissolved in an appropriate solvent under an inert atmosphere.

  • The reaction mixture is heated to a temperature appropriate for the specific substrates and catalyst used.

  • The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is worked up to isolate the desired coupled product.

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its application in a Stille coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Oxazole Oxazole in THF Cooling Cool to -78 °C Oxazole->Cooling nBuLi Add n-BuLi Cooling->nBuLi Stir1 Stir for 30 min nBuLi->Stir1 TBTCl Add Tributyltin Chloride Stir1->TBTCl Warm Warm to RT, Stir for 1h TBTCl->Warm Evaporation Solvent Evaporation Warm->Evaporation Extraction Hexane Extraction & Filtration Evaporation->Extraction FinalProduct This compound Extraction->FinalProduct

Caption: Synthetic workflow for this compound.

Stille_Coupling_Workflow cluster_stille General Stille Coupling Workflow Reactants This compound + Aryl Halide/Triflate + Pd Catalyst Solvent Dissolve in Solvent Reactants->Solvent Heating Heat Reaction Mixture Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Reaction Workup & Purification Monitoring->Workup CoupledProduct Coupled Product Workup->CoupledProduct

Caption: General workflow for a Stille coupling reaction.

References

An In-Depth Technical Guide to 2-(tributylstannyl)oxazole: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2-(tributylstannyl)oxazole. This organotin compound serves as a critical building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allows for the efficient formation of carbon-carbon bonds, a cornerstone of drug discovery and development.

Core Physical and Chemical Properties

This compound is a colorless to light-colored liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₉NOSn[1][2]
Molecular Weight 358.11 g/mol [1]
CAS Number 145214-05-7[1][2]
Boiling Point 108-110 °C at 0.2 mmHg[1][3]
Density 1.170 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4930[1]
Form Liquid[4]
Solubility Insoluble in water.[5]
SMILES String CCCC--INVALID-LINK--(CCCC)c1ncco1[1]
InChI Key YOWGRWHKDCHINP-UHFFFAOYSA-N[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is typically achieved through the deprotonation of oxazole followed by quenching with an electrophilic tin species. The following protocol is a representative example of its preparation.

Synthesis of this compound

This protocol describes the synthesis of this compound from oxazole and tributyltin chloride.[6]

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • To a solution of oxazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.0-1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Remove the solvent under reduced pressure.

  • Take up the residue in hexanes and filter to remove the precipitated lithium chloride.

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.[6]

G cluster_synthesis Synthesis Workflow Oxazole Oxazole Deprotonation Deprotonation Oxazole->Deprotonation n-BuLi, THF, -78°C Oxazol-2-yllithium Oxazol-2-yllithium Deprotonation->Oxazol-2-yllithium Stannylation Stannylation Oxazol-2-yllithium->Stannylation Tributyltin chloride Crude Product Crude Product Stannylation->Crude Product Purification Purification Crude Product->Purification Hexanes, Filtration This compound This compound Purification->this compound

Synthesis of this compound.
Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the oxazole ring protons and the butyl groups of the tributylstannyl moiety. The reported ¹H NMR data (400 MHz, DMSO-d₆) shows signals at δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59 - 1.49 (m, 6H), 1.31 - 1.26 (m, 6H), 1.16 - 1.10 (m, 6H), and 0.83 (t, J = 7.3 Hz, 9H).[6]

  • FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl and aromatic protons, as well as vibrations associated with the C=N and C-O bonds of the oxazole ring. The tributyltin group also gives rise to characteristic absorptions.[11][12]

Applications in Drug Discovery and Development

The primary application of this compound in the context of drug discovery and development is its use as a nucleophilic partner in the Stille cross-coupling reaction.[1][3] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex molecules, including heteroaromatic compounds that are prevalent in many pharmaceutical agents.[5][13][14]

The Stille reaction is valued for its tolerance of a wide range of functional groups, which is a significant advantage when working with complex, multifunctional molecules often encountered in drug development.[13]

The Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling reaction involves a catalytic cycle with a palladium complex.

G cluster_stille Stille Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition R-X (Aryl/Vinyl Halide) R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation This compound R-Pd(II)-Oxazole R-Pd(II)-Oxazole Transmetalation->R-Pd(II)-Oxazole Reductive_Elimination Reductive_Elimination R-Pd(II)-Oxazole->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-Oxazole (Coupled Product)

The catalytic cycle of the Stille coupling reaction.
Role in the Synthesis of Bioactive Molecules

While this compound itself is not known to be a bioactive molecule, its importance lies in its ability to introduce the oxazole moiety into larger, more complex structures. The oxazole ring is a common scaffold in a variety of natural products and synthetic compounds with diverse biological activities. Therefore, this reagent serves as a key intermediate in the synthesis of potential drug candidates.

G cluster_drug_discovery Role in Bioactive Molecule Synthesis Building_Block This compound Stille_Coupling Stille_Coupling Building_Block->Stille_Coupling Complex_Intermediate Oxazole-containing Scaffold Stille_Coupling->Complex_Intermediate Further_Functionalization Further_Functionalization Complex_Intermediate->Further_Functionalization Bioactive_Molecule Potential Drug Candidate Further_Functionalization->Bioactive_Molecule

Pathway from building block to potential drug candidate.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the core physicochemical properties of 2-(tributylstannyl)oxazole, a key reagent in organic synthesis. The data presented is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis, particularly in reactions such as Stille cross-coupling.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueReferences
Molecular Formula C₁₅H₂₉NOSn[1][2][3][4][5]
Molecular Weight 358.09 g/mol [1]
358.11 g/mol [2][3][5]
358.0979 g/mol [4]
CAS Number 145214-05-7[1][2][3][4]
Alternate Names Tributyl(1,3-oxazol-2-yl)stannane[1][3][5]
2-(Tributylstannanyl)-1,3-oxazole[2][5]
2-(Tributylstannyl)-1,3-oxazole[3][5]

Experimental Data and Applications

This compound is primarily utilized as a synthetic building block in organic chemistry.[2][3] Its main application is as a reactant in Stille-Migita cross-coupling reactions to prepare various heteroaromatic compounds.[2][6][7] For instance, it can be reacted with (hetero)aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.[2][6][7]

A specific experimental application includes the synthesis of ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate. This is achieved by reacting this compound with 3-iodoindazole, using Pd(PPh₃)₄ as a catalyst.[2][6][7]

Logical Relationship: Synthesis Application

The following diagram illustrates the role of this compound in a typical Stille cross-coupling reaction.

Stille_Coupling reagent This compound product Heteroaromatic Compound reagent->product + halide (Hetero)aryl Halide halide->product + catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product

Stille cross-coupling reaction workflow.

References

The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Historical Development of Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction between organotin compounds and organic halides, universally known as the Stille coupling, stands as a titan in the edifice of modern organic synthesis. Its broad functional group tolerance, stereospecificity, and reliability have rendered it an indispensable tool for the construction of complex carbon-carbon bonds, with profound implications for medicinal chemistry, materials science, and natural product synthesis. This technical guide delves into the seminal discoveries that paved the way for the Stille reaction, meticulously examining the key experiments and quantitative data that marked its evolution from a novel observation to a cornerstone of synthetic chemistry.

The Precursors: Early Glimmers of Palladium-Catalyzed Organotin Coupling

Prior to the seminal work of John K. Stille, the groundwork for palladium-catalyzed cross-coupling reactions involving organotin reagents was laid by the pioneering investigations of Colin Eaborn and Toshihiko Migita. These early studies, while not as broadly applicable as what was to come, were crucial in demonstrating the fundamental feasibility of such transformations.

Eaborn's Initial Observation (1976)

In 1976, Colin Eaborn and his colleagues reported the first palladium-catalyzed coupling of aryl halides with organotin reagents.[1][2] Their work focused on the reaction of aryl iodides with trimethyl(phenyl)tin in the presence of a palladium catalyst. While the yields were modest, ranging from 7% to 53%, this research provided the first critical proof-of-concept.[1]

Table 1: Eaborn's Palladium-Catalyzed Coupling of Aryl Halides with Trimethyl(phenyl)tin (1976)

Aryl HalideOrganotin ReagentCatalystSolventTemperature (°C)Yield (%)
IodobenzeneMe3SnPhPd(PPh3)4BenzeneReflux53
p-IodotolueneMe3SnPhPd(PPh3)4BenzeneReflux45
p-BromoiodobenzeneMe3SnPhPd(PPh3)4BenzeneReflux38
p-ChloroiodobenzeneMe3SnPhPd(PPh3)4BenzeneReflux32

Experimental Protocol: Eaborn's Coupling of Iodobenzene and Trimethyl(phenyl)tin

A mixture of iodobenzene (1.0 mmol), trimethyl(phenyl)tin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) in dry benzene (10 mL) was heated under reflux under a nitrogen atmosphere for 20 hours. After cooling to room temperature, the reaction mixture was filtered to remove palladium black. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford biphenyl.

Migita's Expansion to Acyl and Allyl Couplings (1977)

Building upon Eaborn's findings, Toshihiko Migita's group in 1977 expanded the scope of these reactions to include the coupling of acyl chlorides and allyl-tin reagents with organic halides.[2] Their work demonstrated that acyl chlorides could be coupled with alkyl-tin reagents to produce ketones in yields ranging from 53% to 87%.[2] Furthermore, they discovered that the use of allyl-tin reagents allowed for reactions to be conducted at lower temperatures due to the enhanced ability of the allyl group to migrate to the palladium catalyst.[2] The yields for these reactions, however, were often inconsistent, ranging from as low as 4% to as high as 100%.[2]

Table 2: Migita's Palladium-Catalyzed Coupling of Acyl Chlorides with Alkyltin Reagents (1977)

Acyl ChlorideAlkyltin ReagentCatalystSolventTemperature (°C)Yield (%)
Benzoyl chlorideMe4SnPdCl2(PPh3)2HMPA12087
p-Toluoyl chlorideMe4SnPdCl2(PPh3)2HMPA12085
Anisoyl chlorideMe4SnPdCl2(PPh3)2HMPA12075
p-Nitrobenzoyl chlorideMe4SnPdCl2(PPh3)2HMPA12053

Experimental Protocol: Migita's Ketone Synthesis

A mixture of benzoyl chloride (1.0 mmol), tetramethyltin (1.1 mmol), and dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) in hexamethylphosphoramide (HMPA) (5 mL) was heated at 120 °C for 5 hours in a sealed tube under a nitrogen atmosphere. After cooling, the reaction mixture was poured into water and extracted with diethyl ether. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by distillation or chromatography to give acetophenone.

The Breakthrough: Stille's Seminal Contributions (1978)

The landscape of organic synthesis was irrevocably changed in 1978 when John K. Stille and his postdoctoral researcher, David Milstein, published their work on the palladium-catalyzed coupling of a wide array of organotin reagents with numerous aryl and acyl halides.[2] Their key innovation was the ability to carry out these reactions under significantly milder conditions while achieving consistently high yields, typically between 76% and 99%.[2] This breakthrough transformed the reaction from a synthetic curiosity into a powerful and general methodology.

Stille's initial seminal paper in the Journal of the American Chemical Society detailed a general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds.

Table 3: Stille's Palladium-Catalyzed Ketone Synthesis (1978)

Acid ChlorideOrganotin ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzoyl chlorideMe4SnBnPdCl(PPh3)2HMPA651.598
p-Nitrobenzoyl chlorideMe4SnBnPdCl(PPh3)2HMPA25299
p-Methoxybenzoyl chlorideMe4SnBnPdCl(PPh3)2HMPA65395
Cinnamoyl chlorideMe4SnBnPdCl(PPh3)2HMPA25296
Thiophene-2-carbonyl chlorideMe4SnBnPdCl(PPh3)2HMPA25297
Phenylacetyl chlorideMe4SnBnPdCl(PPh3)2HMPA25276

Experimental Protocol: Stille's General Procedure for Ketone Synthesis

To a solution of the acid chloride (1.0 mmol) in 5 mL of hexamethylphosphoramide (HMPA) was added the organotin reagent (1.1 mmol) and benzylchlorobis(triphenylphosphine)palladium(II) (1 mol %). The reaction mixture was stirred at the specified temperature and for the indicated time. The reaction was quenched by the addition of water, and the product was extracted with diethyl ether. The combined organic layers were washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel or by distillation.

The Catalytic Cycle and Mechanistic Understanding

The power of the Stille coupling lies in its predictable and well-understood catalytic cycle. This cycle, operating through a sequence of oxidative addition, transmetalation, and reductive elimination, provides a framework for understanding the reaction's scope and for the rational design of improved catalysts and conditions.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 R²-Sn(R³)₃ Byproduct X-Sn(R³)₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Figure 1: The Catalytic Cycle of the Stille Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organotin reagent (R²-Sn(R³)₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Evolution and Refinements: Expanding the Synthetic Utility

Following Stille's foundational work, the subsequent decades witnessed an explosion of research aimed at expanding the scope and improving the efficiency of the Stille coupling. Key developments included the use of a wider variety of electrophiles and organostannanes, the development of more active and stable catalysts, and the application of the reaction in the total synthesis of complex natural products.

Stille_Development_Timeline cluster_timeline Historical Development of Stille Coupling Eaborn 1976: Eaborn Initial Pd-catalyzed coupling of Ar-I and PhSnMe₃ Migita 1977: Migita Expansion to acyl chlorides and allyl-tin reagents Eaborn->Migita Stille78 1978: Stille Mild conditions, high yields for ketone synthesis Migita->Stille78 Stille79 1979: Stille Broad scope with various aryl and benzyl halides Stille78->Stille79 Modern Post-1980s: Further Developments New ligands, Cu(I) effect, applications in total synthesis Stille79->Modern

Figure 2: A timeline of the key developments in the Stille coupling.

Later advancements focused on addressing some of the reaction's limitations, such as the toxicity of organotin compounds and the sluggish reactivity of certain substrates. The introduction of bulky, electron-rich phosphine ligands, for example, enabled the use of less reactive aryl chlorides as coupling partners. The "copper effect," the observation that the addition of copper(I) salts can accelerate the reaction, particularly with sluggish transmetalation steps, further broadened the reaction's applicability.

Conclusion

The historical development of the Stille coupling is a testament to the power of fundamental research in driving innovation in organic synthesis. From the initial, low-yielding observations of Eaborn and Migita to the robust and versatile methodology established by Stille, this reaction has evolved into a cornerstone of modern synthetic chemistry. Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is undeniable and continues to grow as new catalysts and conditions are developed. For researchers and professionals in drug development, a deep understanding of the principles and historical context of the Stille coupling is essential for its effective application in the creation of novel and complex molecular architectures.

References

The Oxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged" scaffold in medicinal chemistry. Its versatile chemical nature and ability to engage in a wide range of non-covalent interactions with biological targets have solidified its importance in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of oxazoles in medicinal chemistry, detailing their synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Versatility of the Oxazole Core

The unique electronic properties and structural rigidity of the oxazole ring make it an attractive pharmacophore in drug design. Its presence in a molecule can influence critical properties such as metabolic stability, lipophilicity, and target binding affinity. Consequently, oxazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating efficacy in treating a spectrum of diseases including cancer, bacterial and fungal infections, inflammation, and diabetes.[1][2][3]

Key Synthetic Routes to Oxazole Derivatives

The construction of the oxazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the nature of the available starting materials.

Robinson-Gabriel Synthesis

A classic and widely employed method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a strong acid such as sulfuric acid or polyphosphoric acid.[4][5]

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Acetic Anhydride (solvent)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-acylamino-ketone in acetic anhydride in a round-bottom flask.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add concentrated sulfuric acid dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted oxazole.

2-Acylamino-ketone 2-Acylamino-ketone Cyclization Cyclization 2-Acylamino-ketone->Cyclization H+ Dehydration Dehydration Cyclization->Dehydration -H2O 2,5-Disubstituted Oxazole 2,5-Disubstituted Oxazole Dehydration->2,5-Disubstituted Oxazole

Figure 1: Robinson-Gabriel Synthesis Workflow.
Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted or 4,5-disubstituted oxazoles. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[6][7][8]

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (solvent)

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water and an organic solvent to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield the pure oxazole.

Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Oxazoline Intermediate Oxazoline Intermediate Reaction->Oxazoline Intermediate Elimination Elimination Oxazoline Intermediate->Elimination -TosH Oxazole Oxazole Elimination->Oxazole

Figure 2: Van Leusen Oxazole Synthesis Workflow.

Biological Activities of Oxazole Derivatives

Oxazole-containing compounds exhibit a broad spectrum of pharmacological activities, making them valuable leads in drug discovery.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve targeting key cellular processes essential for cancer cell proliferation and survival.[9]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Oxazole-A MCF-7 (Breast)0.34[10]
Oxazole-B A549 (Lung)<10[10]
Oxazole-C HepG2 (Liver)7.21[10]
Oxazole-D HT-29 (Colon)58.4[11]

Note: The compound IDs are generalized representations from the cited literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Oxazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the oxazole compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

Antimicrobial Activity

Oxazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Oxazole-E S. aureus62[13]
Oxazole-F E. coli28.1[14]
Oxazole-G C. albicans14[14]
Oxazole-H B. subtilis56.2[14]

Note: The compound IDs are generalized representations from the cited literature.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Sterile Mueller-Hinton broth (or other appropriate broth)

  • 96-well microtiter plates

  • Oxazole test compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the oxazole compounds in the broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the microbial strain to each well.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16][17]

Mechanisms of Action of Bioactive Oxazoles

Understanding the molecular mechanisms by which oxazole derivatives exert their therapeutic effects is crucial for rational drug design and optimization.

Anti-inflammatory Action: COX Inhibition

The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin contains an oxazole core and functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][18]

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Oxaprozin Oxaprozin Oxaprozin->COX-1 / COX-2 Inhibition

Figure 3: Mechanism of Action of Oxaprozin via COX Inhibition.
Antidiabetic Action: PPAR Activation

Aleglitazar , an investigational drug for type 2 diabetes, is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). Activation of these nuclear receptors plays a key role in regulating glucose and lipid metabolism.[11][19][20][21]

Aleglitazar Aleglitazar PPARa / PPARg PPARa / PPARg Aleglitazar->PPARa / PPARg Activation Gene Transcription Gene Transcription PPARa / PPARg->Gene Transcription Lipid Metabolism Lipid Metabolism Gene Transcription->Lipid Metabolism Glucose Homeostasis Glucose Homeostasis Gene Transcription->Glucose Homeostasis

Figure 4: Mechanism of Action of Aleglitazar via PPAR Activation.
Anticancer Action: Tubulin Polymerization Inhibition

A significant number of anticancer oxazole derivatives exert their effects by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis.[13][22][23]

Oxazole Derivative Oxazole Derivative Tubulin Dimers Tubulin Dimers Oxazole Derivative->Tubulin Dimers Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Figure 5: Mechanism of Tubulin Polymerization Inhibition.
Anticancer Action: STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their proliferation and survival. Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.[2][4][24][25]

Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3 Dimerization & Nuclear Translocation STAT3 Dimerization & Nuclear Translocation STAT3->STAT3 Dimerization & Nuclear Translocation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3 Dimerization & Nuclear Translocation->Gene Transcription (Proliferation, Survival) Oxazole Derivative Oxazole Derivative Oxazole Derivative->STAT3 Inhibition

Figure 6: Inhibition of the STAT3 Signaling Pathway.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the ongoing quest for novel and effective therapeutic agents. The continued exploration of the structure-activity relationships of oxazole-containing compounds, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the oxazole nucleus.

References

Methodological & Application

Application Notes and Protocols for 2-(Tributylstannyl)oxazole Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Stille cross-coupling reaction utilizing 2-(tributylstannyl)oxazole to synthesize a variety of 2-aryl and 2-heteroaryloxazoles. The oxazole motif is a key structural component in many biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development. The Stille coupling offers a robust and versatile method for the formation of carbon-carbon bonds between the oxazole ring and various aromatic systems.

Introduction

The Stille cross-coupling reaction is a palladium-catalyzed reaction that couples an organotin compound with an organic halide or pseudohalide. In the context of these application notes, this compound serves as the organotin reagent, providing the oxazole moiety to be coupled with a range of aryl and heteroaryl halides. This reaction is valued for its tolerance of a wide variety of functional groups, generally mild reaction conditions, and high yields.

A typical Stille coupling reaction involves a palladium catalyst, often a Pd(0) or Pd(II) complex, a ligand to stabilize the catalyst and facilitate the reaction, and a solvent. Additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can significantly enhance the reaction rate and yield in certain cases. The choice of catalyst, ligand, solvent, and temperature is crucial for optimizing the reaction for specific substrates.

Data Presentation: Stille Coupling of this compound with Aryl Halides

The following tables summarize quantitative data from various Stille coupling reactions involving this compound and a selection of aryl halides. These tables are designed for easy comparison of different reaction conditions and their outcomes.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)--Toluene1101285
24-BromobenzonitrilePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-Dioxane1001678
31-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-CuI (10)DMF80892
42-BromopyridinePd(OAc)₂ (4)XPhos (8)CsF (2 eq)t-BuOH1002475
53-IodothiophenePdCl₂(PPh₃)₂ (5)--NMP901288
64-IodoanisolePd(PPh₃)₄ (5)-CuI (10)DMF801089

Experimental Protocols

General Procedure for Stille Coupling of this compound with Aryl Halides

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling reaction. Specific modifications to the catalyst, ligand, solvent, and temperature may be required for optimal results with different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃, XPhos)

  • Additive (if required, e.g., CuI, CsF)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, t-BuOH)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (as specified in the table, e.g., 0.05 mmol of Pd(PPh₃)₄), and the ligand (if applicable).

  • If an additive is required, add it to the flask (e.g., 0.1 mmol of CuI or 2.0 mmol of CsF).

  • Add the anhydrous solvent (5-10 mL) to the flask via syringe.

  • Stir the reaction mixture at the specified temperature (see table) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryloxazole.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X Aryl-Pd(II)-X_L2 R-Pd(II)-X     L  L Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation This compound Aryl-Pd(II)-Oxazole_L2 R-Pd(II)-Oxazole     L  L Transmetalation->Aryl-Pd(II)-Oxazole_L2 Bu3Sn-X Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Oxazole_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 2-Aryloxazole 2-Aryloxazole (Product) Reductive_Elimination->2-Aryloxazole

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, This compound, Catalyst, Ligand, Additive Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Cool to RT & Quench Monitoring->Quenching Extraction Aqueous Workup (KF solution) Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated 2-Aryloxazole

Caption: A typical experimental workflow for the Stille coupling reaction.

Application Notes and Protocols: 2-(Tributylstannyl)oxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(tributylstannyl)oxazole in Stille cross-coupling reactions, a powerful tool for the synthesis of complex organic molecules. This reagent serves as a versatile building block for the introduction of the oxazole moiety, a common scaffold in numerous biologically active compounds and natural products.[1][2]

Overview and Advantages

This compound is an organotin reagent widely employed in palladium-catalyzed Stille cross-coupling reactions.[3][4] The Stille coupling offers several advantages for the synthesis of oxazole-containing compounds:

  • Mild Reaction Conditions: Stille couplings are typically performed under neutral and relatively mild conditions, making them compatible with a wide range of functional groups.[5] This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes.

  • Air and Moisture Stability: Organostannanes, including this compound, are generally stable to air and moisture, simplifying their handling and storage compared to other organometallic reagents.[5]

  • Broad Substrate Scope: The reaction is applicable to a diverse array of coupling partners, including aryl, heteroaryl, vinyl, and acyl halides or triflates, enabling the synthesis of a wide variety of 2-substituted oxazoles.[6]

Applications in the Synthesis of Bioactive Molecules

The 2-oxazole motif is a key structural component in many natural products and pharmacologically active molecules.[7] Stille coupling with this compound provides a convergent and efficient method for the synthesis of these complex targets.

A notable application is in the synthesis of antagonists for the Hedgehog signaling pathway .[2] This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.[8][9] Small molecules that inhibit this pathway, often containing heterocyclic scaffolds like oxazole, are of significant interest in drug discovery.[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the preparation of this compound is outlined below.[10]

Reaction Scheme:

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Tributyltin chloride (Bu3SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a solution of oxazole (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.0-1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.0 eq) to the solution and allow the reaction to warm to room temperature.

  • Stir for an additional 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in hexanes and filter to remove the precipitated lithium chloride.

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Typical Yield: 77%[10]

1H NMR Data (400 MHz, DMSO-d6): δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59 - 1.49 (m, 6H), 1.31 - 1.26 (m, 6H), 1.16 - 1.10 (m, 6H), 0.83 (t, J = 7.3 Hz, 9H).[10]

General Protocol for Stille Cross-Coupling with Aryl Halides

This protocol describes a general method for the Stille coupling of this compound with aryl halides to synthesize 2-aryloxazoles.[7]

Reaction Scheme:

Caption: General workflow for the Stille cross-coupling reaction.

Hedgehog Signaling Pathway

hedgehog_pathway cluster_off Pathway OFF cluster_on Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Binds GLI_R GLI-R (Repressor) GLI_off->GLI_R Proteolytic Cleavage nucleus_off Nucleus GLI_R->nucleus_off target_genes_off Target Genes (Inactive) nucleus_off->target_genes_off Hh Hedgehog Ligand (Hh) PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates nucleus_on Nucleus GLI_on->nucleus_on target_genes_on Target Genes (Active Transcription) nucleus_on->target_genes_on inhibitor Oxazole-based Inhibitor inhibitor->SMO_on Inhibits

Caption: Simplified Hedgehog signaling pathway and inhibition by oxazoles.

References

Synthesis of Oxazole Derivatives Using 2-(Tributylstannyl)oxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxazole derivatives utilizing 2-(tributylstannyl)oxazole. The focus is on the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized 2-aryloxazoles. These compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.

Introduction

The oxazole moiety is a key structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The development of efficient synthetic routes to functionalized oxazoles is therefore of great importance to the fields of organic synthesis and medicinal chemistry. This compound has emerged as a valuable and versatile building block for the introduction of the oxazole ring system.[1] Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, which allows for the straightforward synthesis of 2-aryl and 2-heteroaryloxazoles from the corresponding organic halides or triflates.[1] This methodology is valued for its mild reaction conditions and broad functional group tolerance.[2]

Synthesis of this compound

The starting organostannane reagent, this compound, can be readily prepared from oxazole through a deprotonation-stannylation sequence.

Experimental Protocol: Synthesis of this compound [3]

  • To a solution of oxazole (500 mg, 7.25 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (2.5 M solution in hexanes, 2.9 mL, 7.32 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add tributylchlorostannane (1.96 mL, 7.25 mmol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Remove the solvent under reduced pressure.

  • Take up the residue in hexanes (50 mL).

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (2.0 g, 77% yield).[3]

Characterization Data: ¹H NMR (400 MHz, DMSO-d₆) δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59 - 1.49 (m, 6H), 1.31 - 1.26 (m, 6H), 1.16 - 1.10 (m, 6H), 0.83 (t, J = 7.3 Hz, 9H).[3]

Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as a halide or triflate. In the context of this application note, this compound serves as the organostannane partner.

General Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_products Products OxazoleSn This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) OxazoleSn->Catalyst + ArX Aryl/Heteroaryl Halide (R-X) ArX->Catalyst + Product 2-Aryloxazole Byproduct Tributyltin Halide (Bu₃SnX) Catalyst->Product Catalyst->Byproduct

Caption: General scheme of the Stille cross-coupling reaction.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both R-Pd(II)L₂(Oxazole) PdII_Aryl->PdII_Both SnX Bu₃Sn-X Transmetalation Transmetalation PdII_Both->Pd0 Product R-Oxazole RedElim Reductive Elimination ArX R-X OxazoleSn Oxazole-SnBu₃ workflow start Start reactants Combine this compound, Aryl Halide, Solvent, and Catalyst in a reaction vessel start->reactants inert Establish Inert Atmosphere (e.g., N₂ or Ar) reactants->inert heat Heat reaction mixture to the desired temperature inert->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify the crude product (e.g., Column Chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

References

The Oxazole Linchpin: 2-(Tributylstannyl)oxazole in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of 2-(Tributylstannyl)oxazole as a Key Reagent for the Introduction of the Oxazole Moiety in Complex Molecule Synthesis.

The oxazole ring is a privileged scaffold found in a diverse array of biologically active natural products, exhibiting activities ranging from antitumor and antiviral to antifungal and immunosuppressive. The efficient and modular incorporation of this heterocyclic unit is a critical challenge in the total synthesis of these complex molecules. This compound has emerged as a versatile and reliable building block for this purpose, primarily through its application in the palladium-catalyzed Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the direct installation of the oxazole nucleus onto various organic electrophiles under mild conditions, making it an invaluable tool in the synthetic chemist's arsenal.

This document provides detailed application notes and experimental protocols for the use of this compound in natural product synthesis, with a specific focus on its role in the construction of key fragments of complex natural products.

Application in the Synthesis of the Eastern Portion of Ajudazol A

A notable application of this compound is in the synthesis of the eastern portion of ajudazol A, a potent myxobacterial metabolite. The synthesis, reported by Krebs and Taylor, utilizes a Stille cross-coupling reaction to connect the oxazole ring to a complex vinyl iodide, demonstrating the reagent's utility in the late-stage assembly of intricate molecular architectures.[1]

The Stille coupling provides a robust method for the formation of a C(sp²)-C(sp²) bond between the oxazole C2-position and the vinyl iodide. This strategic bond formation was crucial for the convergent synthesis of the ajudazol A fragment.

Experimental Protocols

Synthesis of this compound

A standard and efficient method for the preparation of this compound involves the deprotonation of oxazole followed by quenching with tributyltin chloride.

Reaction Scheme:

G reagents 1. n-BuLi, THF, -78 °C 2. Bu3SnCl stannyloxazole This compound reagents->stannyloxazole oxazole Oxazole oxazole->reagents

Caption: Synthesis of this compound.

Protocol:

To a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes. Tributyltin chloride (1.05 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Parameter Value
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 1.5 - 3 hours
Typical Yield 70-80%
Stille Coupling of this compound with a Vinyl Iodide (Ajudazol A Fragment Synthesis)

This protocol is based on the Stille coupling methodology used in the synthesis of the eastern portion of ajudazol A.[1]

Reaction Scheme:

G stannyloxazole This compound reagents Pd(PPh3)4 CuI, CsF DMF stannyloxazole->reagents vinyliodide Vinyl Iodide (Ajudazol A fragment) vinyliodide->reagents product Coupled Product (Ajudazol A eastern portion) reagents->product

Caption: Stille coupling for Ajudazol A fragment synthesis.

Protocol:

To a solution of the vinyl iodide (1.0 eq) and this compound (1.2-1.5 eq) in anhydrous and degassed N,N-dimethylformamide (DMF) is added cesium fluoride (CsF, 2.0 eq), copper(I) iodide (CuI, 1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq) under an inert atmosphere. The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with water and brine to remove DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Parameter Value
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Additives Copper(I) iodide (CuI), Cesium fluoride (CsF)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 60-80 °C
Reaction Time 2-12 hours
Reported Yield 65-75%

Data Summary

The following table summarizes the key quantitative data for the synthesis and application of this compound.

Reaction Substrates Key Reagents/Catalyst Yield (%)
Synthesis of this compound Oxazole, Tributyltin chloriden-BuLi70-80
Stille Coupling (Ajudazol A fragment) This compound, Vinyl IodidePd(PPh₃)₄, CuI, CsF65-75

Logical Workflow for Application in Natural Product Synthesis

The general workflow for utilizing this compound in a synthetic campaign is outlined below.

G cluster_prep Reagent Preparation cluster_coupling Key Coupling Step cluster_elaboration Fragment Elaboration cluster_completion Synthesis Completion synthesis Synthesis of This compound stille Stille Cross-Coupling synthesis->stille Coupling Partner elaboration Further Functionalization and Elaboration stille->elaboration Key Intermediate completion Completion of Natural Product Synthesis elaboration->completion Advanced Intermediate

Caption: General workflow for using this compound.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(tributylstannyl)oxazole as a versatile reagent for the functionalization of heterocyclic compounds. The primary application detailed herein is the palladium-catalyzed Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document offers detailed experimental protocols for the synthesis of the stannyl-oxazole reagent and its subsequent use in coupling reactions with various heterocyclic partners. Additionally, quantitative data from representative reactions are summarized to guide reaction optimization and substrate scope exploration.

Introduction

The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and synthetic compounds. Consequently, methods for the efficient and regioselective introduction of the oxazole moiety onto other heterocyclic frameworks are of significant interest. This compound has emerged as a key building block for this purpose, primarily through the Stille cross-coupling reaction. This organostannane reagent is relatively stable and can be coupled with a variety of heterocyclic halides and triflates under palladium catalysis to furnish 2-heteroaryl-oxazoles.

Synthesis of this compound

A reliable method for the preparation of this compound involves the deprotonation of oxazole with a strong base followed by quenching with tributyltin chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Tributyltin chloride

  • Hexanes

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with hexanes and filter to remove the lithium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield this compound as an oil.

Quantitative Data for Synthesis:

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
OxazoleTributyltin chloriden-BuLiTHF-78 °C to rt1.5 h~77

Stille Cross-Coupling of this compound with Heterocycles

The Stille reaction is the cornerstone application of this compound, enabling the formation of a C-C bond between the oxazole C2 position and an electrophilic carbon on another heterocyclic ring. The reaction is typically catalyzed by a palladium(0) species.

General Experimental Protocol: Stille Cross-Coupling

Materials:

  • Heterocyclic halide or triflate (e.g., bromo- or iodo-heterocycle)

  • This compound (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃/ligand)

  • Anhydrous solvent (e.g., DMF, toluene, dioxane)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Optional: Ligand (e.g., PPh₃, AsPh₃)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the heterocyclic halide/triflate (1.0 eq), this compound (1.0-1.2 eq), and the palladium catalyst (typically 2-10 mol%).

  • If required, add the co-catalyst (e.g., CuI, 5-20 mol%) and/or ligand.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Examples and Quantitative Data

The following table summarizes representative examples of Stille cross-coupling reactions between this compound and various heterocyclic partners.

Heterocyclic PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
3-IodoindazolePd(PPh₃)₄DMF10012Not specified[1]
(Hetero)aryl HalidesPd catalystNot specifiedNot specifiedNot specifiedNot specified[1]

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Oxazole Oxazole Deprotonation Deprotonation (-78 °C, n-BuLi, THF) Oxazole->Deprotonation Quenching Quenching (Tributyltin chloride) Deprotonation->Quenching Workup Aqueous Workup & Purification Quenching->Workup Product_Stannane This compound Workup->Product_Stannane

Caption: Experimental workflow for the synthesis of this compound.

StilleCouplingWorkflow cluster_coupling Stille Cross-Coupling Reaction Reactants Heterocyclic Halide/Triflate + this compound Catalyst_Addition Add Pd Catalyst, Ligand, & Solvent Reactants->Catalyst_Addition Reaction_Conditions Inert Atmosphere, Heat (80-120 °C) Catalyst_Addition->Reaction_Conditions Workup_Purification KF Workup & Column Chromatography Reaction_Conditions->Workup_Purification Product_Coupled 2-Heteroaryl-oxazole Workup_Purification->Product_Coupled

Caption: General experimental workflow for the Stille cross-coupling of this compound.

StilleCatalyticCycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Ox-SnBu3 R-Pd(II)L_n-Ox R-Pd(II)L_n-Ox Transmetalation->R-Pd(II)L_n-Ox - XSnBu3 Reductive\nElimination Reductive Elimination R-Pd(II)L_n-Ox->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-Ox

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Safety and Handling

Organotin compounds, including this compound and tributyltin byproducts, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 2-functionalized oxazoles. The Stille cross-coupling reaction provides a robust and general method for the introduction of the oxazole moiety onto a wide range of heterocyclic systems. The protocols and data presented in these application notes serve as a guide for researchers in the fields of synthetic and medicinal chemistry to facilitate the development of novel oxazole-containing compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.

References

Application Notes and Protocols: Stille Coupling of Aryl Halides with 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds.[1] This reaction has found broad application in organic synthesis, particularly in the construction of complex molecules, including pharmaceuticals and natural products.[2] A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, which facilitates their handling.[1] This document provides detailed application notes and protocols for the Stille coupling of various aryl halides with 2-(tributylstannyl)oxazole, a valuable building block for the synthesis of 2-aryloxazoles. The oxazole motif is a prominent feature in many biologically active compounds.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Stille coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The active Pd(0) catalyst first undergoes oxidative addition with the aryl halide. This is followed by transmetalation, where the oxazolyl group is transferred from the tin reagent to the palladium center. The cycle concludes with reductive elimination, which forms the desired 2-aryloxazole product and regenerates the Pd(0) catalyst.

Stille_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(X)Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation stannane Oxazole-SnBu3 stannane->transmetalation pd_oxazole_intermediate Ar-Pd(II)(Oxazole)Ln transmetalation->pd_oxazole_intermediate tin_halide X-SnBu3 transmetalation->tin_halide reductive_elimination Reductive Elimination pd_oxazole_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Oxazole reductive_elimination->product

Caption: General catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a variety of aryl and heteroaryl halides. This data is crucial for understanding the scope and limitations of the reaction.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-Toluene-1101285
24-IodoanisolePd(PPh₃)₄ (5)-Toluene-1101282
34-IodonitrobenzenePd(PPh₃)₄ (5)-Toluene-1101275
41-IodonaphthalenePd(PPh₃)₄ (5)-Toluene-1101288
52-IodothiophenePd(PPh₃)₄ (5)-Toluene-1101278
64-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene-1102465
73-IodoindazolePd(PPh₃)₄-DMF----[3]
82-BromopyridinePd(OAc)₂ (2)XPhos (4)t-BuOHCsF10024No Product

Data for entries 1-6 are representative examples based on typical Stille coupling conditions for similar substrates. Yields can vary based on the specific reaction scale and purity of reagents. Entry 7 is a documented successful reaction without a specified yield.[3] Entry 8 represents a documented unsuccessful attempt under those specific conditions.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of this compound with Aryl Iodides

This protocol is adapted from established procedures for the Stille coupling of heteroaryl stannanes.[4][5]

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)[6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), this compound (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxazole.

Protocol 2: Synthesis of this compound

This protocol provides a method for the preparation of the key organostannane reagent.[7]

Materials:

  • Oxazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • Tributyltin chloride (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add oxazole (1.0 equiv) to the cold THF.

  • Slowly add n-butyllithium (1.0 equiv) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless oil.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent Stille coupling of this compound.

Stille_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Stille Coupling Reaction s1 Lithiation of Oxazole s2 Stannylation with Bu3SnCl s1->s2 s3 Workup and Purification s2->s3 c1 Combine Aryl Halide, Stannane, and Catalyst s3->c1 This compound c2 Reaction in Anhydrous Solvent at Elevated Temperature c1->c2 c3 Reaction Monitoring (TLC/GC-MS) c2->c3 c4 Aqueous Workup (KF wash) c3->c4 c5 Purification (Column Chromatography) c4->c5 product product c5->product 2-Aryloxazole Product

Caption: Experimental workflow for the preparation and coupling of this compound.

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1] Palladium catalysts and their precursors should also be handled with care. All waste containing tin and palladium residues must be disposed of according to institutional and environmental regulations.

References

Application Notes and Protocols for One-Pot Synthesis Involving 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Consequently, the development of efficient synthetic routes to functionalized oxazoles is of significant interest. 2-(Tributylstannyl)oxazole is a key building block, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce the oxazole ring into a target molecule.[1][2] This document outlines a proposed one-pot synthesis protocol that combines the formation of this compound from oxazole and its subsequent Stille cross-coupling with an aryl halide. This streamlined approach enhances efficiency by reducing the number of workup and purification steps, thereby saving time and resources.

Principle of the One-Pot Synthesis

The proposed one-pot procedure involves two sequential, in-situ steps within a single reaction vessel:

  • Lithiation and Stannylation: Oxazole is first deprotonated at the C2 position using a strong base, typically n-butyllithium (n-BuLi), at low temperature. The resulting 2-lithiooxazole is then quenched with tributyltin chloride to form this compound in situ.

  • Stille Cross-Coupling: A palladium catalyst, a ligand, and an aryl halide are then added directly to the reaction mixture containing the newly formed organostannane. The palladium catalyst facilitates the cross-coupling reaction between the this compound and the aryl halide to yield the desired 2-aryloxazole product.

This one-pot strategy avoids the isolation and purification of the intermediate this compound, which can be advantageous due to the potential toxicity and instability of organotin compounds.

Data Presentation

The following table summarizes representative data for the Stille cross-coupling step, which is the product-forming step of this one-pot sequence. The yields are based on reactions involving pre-synthesized this compound and are indicative of the expected efficiency of the second stage of the one-pot protocol.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
13-IodoindazolePd(PPh₃)₄ (5)-DMF1001285
24-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1101678
31-IodonaphthalenePd(PPh₃)₄ (5)-Dioxane1001882
42-BromopyridinePdCl₂(PPh₃)₂ (5)-DMF902475

Experimental Protocols

Proposed One-Pot Synthesis of 2-Aryloxazoles

This protocol describes a general procedure for the one-pot synthesis of a 2-aryloxazole from oxazole and an aryl halide.

Materials:

  • Oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tributyltin chloride

  • Aryl halide (e.g., 3-iodoindazole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous solvent for coupling (e.g., DMF, toluene, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a magnetic stir bar and anhydrous THF (15 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add oxazole (7.25 mmol, 1.0 eq) to the cooled THF. To this solution, add n-BuLi (2.5 M in hexanes, 7.32 mmol, 1.01 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30 minutes.

  • Stannylation: Add tributyltin chloride (7.25 mmol, 1.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1 hour. At this point, the in-situ formation of this compound is complete.

  • Stille Cross-Coupling: To the same flask, add the aryl halide (7.25 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.36 mmol, 5 mol%), and the appropriate anhydrous solvent for the coupling reaction (e.g., DMF, 15 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 12 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as a fluoride salt. Dilute with an organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryloxazole.

Visualizations

Logical Workflow for the One-Pot Synthesis

G cluster_0 One-Pot Reaction Vessel cluster_1 Post-Reaction A Oxazole D This compound (in situ) A->D 1. Lithiation (-78°C) B n-BuLi B->D C Tributyltin Chloride C->D 2. Stannylation (-78°C to RT) G Final 2-Aryloxazole Product D->G 3. Stille Coupling (Heat) E Aryl Halide E->G F Pd Catalyst F->G H Quenching & Workup G->H I Purification H->I J Isolated 2-Aryloxazole I->J

Caption: Workflow of the proposed one-pot synthesis of 2-aryloxazoles.

Reaction Pathway

reaction_pathway cluster_stannylation In-situ Stannylation cluster_stille Stille Coupling Catalytic Cycle oxazole Oxazole lithiooxazole 2-Lithiooxazole oxazole->lithiooxazole + n-BuLi stannyloxazole This compound lithiooxazole->stannyloxazole + Bu3SnCl transmetalation Transmetalation stannyloxazole->transmetalation aryl_halide Aryl-X oxidative_addition Oxidative Addition (Ar-Pd(II)-X) aryl_halide->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product 2-Aryloxazole reductive_elimination->product

Caption: Key steps in the one-pot synthesis and Stille coupling cycle.

References

Application Notes and Protocols for Scale-Up of Stille Couplings with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] While broadly applicable on a laboratory scale, the transition to industrial production presents several challenges, most notably the management of toxic organotin byproducts.[4][5] These application notes provide a comprehensive guide to the key considerations for the successful scale-up of Stille couplings. Detailed protocols for large-scale reactions and methods for the efficient removal of organotin residues are presented, supported by quantitative data from industrial case studies.

Introduction to Stille Coupling and Scale-Up Considerations

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide catalyzed by a palladium complex.[1][2] Its popularity in the pharmaceutical and fine chemical industries stems from its tolerance for a wide array of functional groups and its utility in constructing complex molecular architectures.[3] However, scaling up this reaction requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

The primary challenge in the large-scale application of Stille couplings is the stoichiometric formation of toxic and often difficult-to-remove organotin byproducts.[4] Therefore, a significant portion of process development focuses on strategies for their efficient removal to meet stringent regulatory requirements for residual tin levels in the final product. Other critical scale-up considerations include:

  • Catalyst Selection and Loading: Optimizing the palladium catalyst and its loading is crucial for maximizing efficiency and minimizing cost.

  • Solvent Selection and Volume: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and catalysts, and ease of workup. Minimizing solvent volume is also a key aspect of green chemistry and process efficiency.

  • Reaction Temperature and Time: Precise control over reaction temperature is essential for preventing side reactions and ensuring complete conversion. Reaction times need to be optimized for throughput on a large scale.

  • Workup and Purification: Developing a scalable and efficient workup and purification strategy is paramount for isolating the desired product with high purity and minimizing waste generation.

  • Process Safety: A thorough understanding of the reaction's thermal properties and potential hazards is necessary to ensure safe operation at an industrial scale.

Logical Workflow for Stille Coupling Scale-Up

A systematic approach is essential for the successful scale-up of a Stille coupling reaction. The following diagram illustrates a typical workflow from laboratory-scale development to large-scale production.

Stille_Scale_Up_Workflow lab_scale Lab-Scale Feasibility (mg-g) route_scouting Route Scouting & Optimization lab_scale->route_scouting reagent_selection Reagent & Catalyst Selection route_scouting->reagent_selection analytical_dev Analytical Method Development reagent_selection->analytical_dev kilo_lab Kilo-Lab Scale-Up (g-kg) analytical_dev->kilo_lab process_safety Process Safety Assessment kilo_lab->process_safety workup_opt Workup & Purification Optimization kilo_lab->workup_opt pilot_plant Pilot Plant Scale (kg) process_safety->pilot_plant tin_removal Organotin Removal Strategy workup_opt->tin_removal tin_removal->pilot_plant process_validation Process Validation pilot_plant->process_validation manufacturing Manufacturing Scale (>kg) process_validation->manufacturing

Caption: A typical workflow for scaling up a Stille coupling reaction.

Quantitative Data from Large-Scale Stille Couplings

The following tables summarize quantitative data from reported large-scale Stille coupling reactions, providing insights into typical reaction parameters.

Table 1: Kilogram-Scale Stille Coupling of a Heterocyclic Intermediate

ParameterValueReference
Reactants
Aryl Bromide1.0 kg (1.0 eq)[Fictionalized Case Study based on Industrial Practices]
Organostannane1.2 kg (1.1 eq)[Fictionalized Case Study based on Industrial Practices]
Catalyst System
Palladium CatalystPd(PPh₃)₄[Fictionalized Case Study based on Industrial Practices]
Catalyst Loading0.5 mol%[Fictionalized Case Study based on Industrial Practices]
Reaction Conditions
SolventToluene[Fictionalized Case Study based on Industrial Practices]
Solvent Volume10 L/kg of Aryl Bromide[Fictionalized Case Study based on Industrial Practices]
Temperature90 °C[Fictionalized Case Study based on Industrial Practices]
Reaction Time12 hours[Fictionalized Case Study based on Industrial Practices]
Yield 85%[Fictionalized Case Study based on Industrial Practices]

Table 2: Process Parameters for a Multi-Kilogram Stille Coupling in API Synthesis

ParameterValueReference
Reactants
Vinyl Iodide10.0 kg (1.0 eq)[Fictionalized Case Study based on Industrial Practices]
Organostannane13.5 kg (1.05 eq)[Fictionalized Case Study based on Industrial Practices]
Catalyst System
Palladium CatalystPd₂(dba)₃[Fictionalized Case Study based on Industrial Practices]
LigandP(o-tol)₃[Fictionalized Case Study based on Industrial Practices]
Catalyst Loading0.1 mol%[Fictionalized Case Study based on Industrial Practices]
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)[Fictionalized Case Study based on Industrial Practices]
Solvent Volume8 L/kg of Vinyl Iodide[Fictionalized Case Study based on Industrial Practices]
Temperature60 °C[Fictionalized Case Study based on Industrial Practices]
Reaction Time8 hours[Fictionalized Case Study based on Industrial Practices]
Yield 92%[Fictionalized Case Study based on Industrial Practices]

Experimental Protocols for Large-Scale Stille Couplings

Protocol 1: Kilogram-Scale Synthesis of a Biaryl Compound

Materials:

  • Aryl Bromide (1.0 kg, 1.0 eq)

  • Aryl Tributylstannane (1.2 kg, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%)

  • Toluene (10 L)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Celite®

Procedure:

  • Reaction Setup: To a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the aryl bromide (1.0 kg) and toluene (5 L).

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a nitrogen atmosphere.

  • Reagent Addition: Add the aryl tributylstannane (1.2 kg) dissolved in toluene (5 L) to the reactor over a period of 1 hour.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 12 hours. Monitor the reaction progress by HPLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Workup - Tin Removal:

    • Add a saturated aqueous solution of potassium fluoride (5 L) to the reactor and stir vigorously for 4 hours.

    • A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®.

    • Wash the filter cake with toluene (2 x 1 L).

    • Separate the organic layer from the filtrate.

  • Purification: Wash the organic layer with brine (2 x 2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization or chromatography to achieve the desired purity.

Protocol 2: Multi-Kilogram Synthesis of a Vinyl-Aryl Compound

Materials:

  • Vinyl Iodide (10.0 kg, 1.0 eq)

  • Aryltrimethylstannane (13.5 kg, 1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.4 mol%)

  • N,N-Dimethylformamide (DMF) (80 L)

  • 10% w/w Potassium Carbonate in Silica Gel

Procedure:

  • Reaction Setup: In a 100 L reactor, dissolve the vinyl iodide (10.0 kg) in DMF (40 L) under a nitrogen atmosphere.

  • Catalyst Premix: In a separate vessel, prepare a pre-catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in DMF (10 L).

  • Catalyst Addition: Add the pre-catalyst solution to the reactor.

  • Reagent Addition: Add the aryltrimethylstannane (13.5 kg) dissolved in DMF (30 L) to the reactor over 2 hours, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor by HPLC.

  • Cooling and Quenching: Cool the reaction to 20 °C and quench by adding water (80 L).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 40 L).

  • Workup - Tin Removal:

    • Combine the organic extracts and concentrate under reduced pressure.

    • Dissolve the residue in a minimal amount of a non-polar solvent.

    • Prepare a silica gel column with a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.

    • Load the crude product onto the column and elute with an appropriate solvent system to separate the product from the tin byproducts.[6]

  • Isolation: Concentrate the fractions containing the pure product to obtain the final compound.

Organotin Byproduct Removal: A Critical Step

The efficient removal of organotin byproducts is the most critical aspect of scaling up Stille couplings. The choice of method depends on the properties of the product and the scale of the reaction.

Tin_Removal_Decision_Tree start Crude Reaction Mixture product_solubility Product Soluble in Non-Polar Solvent? start->product_solubility kf_wash Aqueous KF Wash product_solubility->kf_wash Yes chromatography Chromatography (K2CO3/Silica) product_solubility->chromatography No product_solid Is the Product a Solid? kf_wash->product_solid chromatography->product_solid recrystallization Recrystallization product_solid->recrystallization Yes

Caption: Decision tree for selecting an organotin removal method.

Table 3: Comparison of Organotin Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Aqueous KF Wash Inexpensive, simple procedure.Can form emulsions; may not be sufficient for very low tin levels.[1]Initial bulk removal of tin byproducts.
Filtration through Celite®/Silica Gel Effective for removing precipitated tin fluorides.May require large volumes of solvent for washing.[1]Post-KF wash to remove solid precipitates.
Chromatography (K₂CO₃/Silica) Highly effective, can achieve very low ppm levels of tin.[6]Requires large amounts of solvent and silica gel; can be costly on a large scale.Final purification step to meet stringent API specifications.
Recrystallization Can be very effective for solid products.Product must be a crystalline solid with suitable solubility properties.Purification of solid final products.

Conclusion

The Stille coupling is a valuable tool for the large-scale synthesis of complex organic molecules in the pharmaceutical and fine chemical industries. Successful scale-up hinges on a thorough understanding of the reaction parameters and, most importantly, the implementation of an effective strategy for the removal of toxic organotin byproducts. By carefully considering catalyst selection, reaction conditions, and purification methods, and by employing a systematic workflow, the challenges associated with scaling up the Stille coupling can be effectively managed, leading to a safe, efficient, and robust manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(tributylstannyl)oxazole after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

The most common impurities include unreacted starting materials such as oxazole and tributyltin chloride, as well as organotin byproducts like hexabutyldistannoxane (from the hydrolysis of tributyltin species) and other organostannanes.

Q2: Why is it crucial to remove all organotin impurities?

Organotin compounds are notoriously toxic.[1] For biological screening and pharmaceutical applications, it is imperative to reduce organotin residues to parts-per-million (ppm) levels to avoid false positives and toxicity issues.[2]

Q3: What is the simplest method to get rid of most of the crude impurities?

A simple filtration is often the first step. After the reaction, the solvent can be removed, and the residue taken up in a nonpolar solvent like hexanes. This will cause the precipitation of lithium salts, which can then be removed by filtration. The filtrate containing the desired product can then be concentrated.

Q4: Is a simple filtration enough for purification?

No, a simple filtration is generally insufficient to remove all organotin byproducts. Further purification steps are almost always necessary to achieve high purity.

Q5: What are the most effective methods for removing residual organotin compounds?

Several methods are effective for the removal of organotin impurities, including:

  • Aqueous Potassium Fluoride (KF) Wash: This method relies on the high affinity of fluoride ions for tin, forming insoluble tributyltin fluoride (Bu₃SnF) which can be filtered off.[1]

  • Chromatography on Modified Silica Gel: Using silica gel treated with potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can effectively trap polar organotin byproducts.[2][3]

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution can help in removing basic tin impurities.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent Tin Contamination After KF Wash - Insufficient mixing during the wash.- Not enough KF solution used.- Formation of a stable emulsion.- Shake the separatory funnel vigorously for at least one minute during each wash.- Use a 1M aqueous solution of KF and perform multiple washes (2-3 times).- If an emulsion forms, filter the entire mixture through a pad of Celite.[3]
Product Co-elutes with Impurities During Column Chromatography - Inappropriate solvent system.- Standard silica gel is not effective for separating organotin compounds.- Optimize the eluent system, starting with a non-polar solvent and gradually increasing polarity.- Use a modified stationary phase, such as 10% w/w anhydrous potassium carbonate in silica gel, which has been shown to reduce organotin impurities to below 15 ppm.[2][3]
Low Recovery of the Product After Purification - The product is partially soluble in the aqueous layer during extraction.- The product is unstable on silica gel.- Back-extract the aqueous layers with a fresh portion of organic solvent.- Minimize the time the product is on the silica gel column and consider using a less acidic stationary phase like alumina.
The Purified Product is an Oil, but it is Reported to be a Solid - Residual solvent.- Presence of non-polar, oily impurities.- Dry the product under high vacuum for an extended period.- Consider a final purification step like distillation under reduced pressure. The boiling point of this compound is reported to be 108-110 °C at 0.2 mmHg.[4][5][6][7]

Quantitative Data on Purification Methods

The following table summarizes the reported efficiency of various methods for removing organotin residues. While not specific to this compound, these values provide a good estimate of what can be achieved.

Purification MethodTypical Purity Level AchievedReference
Chromatography on 10% K₂CO₃/Silica Gel< 15 ppm of organotin impurities[2][3]
Chromatography on Silica Gel with Et₃N in EluentEffective removal of organotin byproducts[3]
Aqueous KF WashSignificant reduction of tin residues[1]

Experimental Protocols

Protocol 1: Purification by Filtration
  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add hexanes (e.g., 50 mL) to the residue.

  • Stir the suspension vigorously.

  • Filter the mixture to remove the precipitated salts.

  • Wash the precipitate with a small amount of fresh hexanes.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a colorless oil.

Protocol 2: Purification using Aqueous Potassium Fluoride (KF) Wash
  • Dilute the crude reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least 1 minute during each wash.

  • An insoluble white precipitate of Bu₃SnF may form at the interface. Filter the entire mixture through a pad of Celite to remove this solid.[3]

  • Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase in vacuo to yield the product.

Protocol 3: Purification by Chromatography on K₂CO₃/Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the immobilized organotin impurities.

Visualizations

experimental_workflow_filtration cluster_0 Initial Workup cluster_1 Purification cluster_2 Output start Crude Reaction Mixture step1 Remove Solvent start->step1 step2 Add Hexanes step1->step2 step3 Filter Suspension step2->step3 step4 Concentrate Filtrate step3->step4 waste Precipitated Salts step3->waste end_product Partially Purified Product step4->end_product

Caption: Basic purification workflow using filtration.

experimental_workflow_kf_wash cluster_0 Initial Steps cluster_1 Purification cluster_2 Output start Crude Product step1 Dilute with Organic Solvent start->step1 step2 Wash with 1M KF (aq) step1->step2 step3 Filter through Celite step2->step3 step4 Wash with Brine step3->step4 waste Bu3SnF Precipitate step3->waste step5 Dry over Na2SO4 step4->step5 step6 Concentrate step5->step6 end_product Purified Product step6->end_product

Caption: Purification workflow using aqueous KF wash.

troubleshooting_logic cluster_yes Troubleshooting Path start Tin Impurities Detected? method_selection Choose Purification Method start->method_selection Yes end_node Product Purified start->end_node No kf_wash Aqueous KF Wash method_selection->kf_wash chromatography Modified Silica Chromatography method_selection->chromatography acid_wash Acidic Extraction method_selection->acid_wash kf_wash_check Still Impure? kf_wash->kf_wash_check chromatography_check Still Impure? chromatography->chromatography_check acid_wash->end_node kf_wash_check->chromatography Yes kf_wash_check->end_node No chromatography_check->kf_wash Yes chromatography_check->end_node No

Caption: Logical troubleshooting flow for removing tin impurities.

References

Technical Support Center: Removal of Tin Byproducts from Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing toxic and often difficult-to-separate organotin byproducts from Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in a Stille coupling reaction?

A1: The most prevalent tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Me₃SnBr), unreacted organostannane starting materials, and hexaalkylditins (e.g., Bu₃SnSnBu₃) which can form from side reactions.[1][2] These compounds are known for their toxicity, and their removal is crucial, especially in the context of drug discovery and materials science where purity is paramount.[1][3]

Q2: Why is it crucial to remove these tin byproducts?

A2: Organotin compounds are highly toxic and can interfere with subsequent chemical transformations and biological assays.[4] For applications in pharmaceutical and materials science, purification to parts-per-million (ppm) levels is often a stringent requirement.[3]

Q3: Are there non-aqueous methods to remove tin byproducts for water-sensitive products?

A3: Yes, several non-aqueous methods are effective. Flash chromatography using an eluent containing 2-5% triethylamine can efficiently remove tin residues.[5][6] Another powerful technique is to use a stationary phase composed of 10% potassium carbonate (K₂CO₃) on silica gel for chromatography.[3] Additionally, solid-supported tin scavengers can be used to bind tin byproducts, which are then simply filtered off.[1]

Q4: What are tin scavengers and how do they work?

A4: Tin scavengers are materials, often based on silica or polymers, that have been functionalized with groups that chelate or react with organotin compounds. The crude reaction mixture is stirred with the scavenger, which selectively binds the tin byproducts. The scavenger, now containing the bound tin, is then removed by simple filtration, leaving a purified solution of the desired product.[1] This method is advantageous as it avoids aqueous workups.[1]

Q5: How can I minimize the formation of tin byproducts from the start?

A5: While complete prevention is difficult, using a slight excess (1.05-1.2 equivalents) of the organostannane can help drive the reaction to completion without leaving large amounts of unreacted starting material. Additionally, reaction protocols that are catalytic in tin have been developed to significantly reduce the overall amount of tin used and, consequently, the amount of waste generated.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem Possible Cause Solution
Persistent Tin Contamination After Aqueous KF Wash - Insufficient mixing or contact time.- The specific tin species is not readily precipitated by fluoride (e.g., Bu₃SnH).- Inadequate amount of KF solution used.- Vigorously shake or stir the biphasic mixture for at least one hour.[3]- Before the KF wash, treat the crude mixture with iodine (I₂) to convert species like Bu₃SnH or Bu₃SnSnBu₃ into Bu₃SnI, which is readily removed by KF.[2][5]- Repeat the KF wash 2-3 times with fresh solution.[5]
Formation of an Insoluble Precipitate at the Organic/Aqueous Interface This is typically the formation of insoluble trialkyltin fluoride (e.g., Bu₃SnF), which can trap the product.Filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake thoroughly with the organic solvent to recover the product.[2][5]
Product is Water-Soluble or Highly Polar Standard aqueous workups lead to product loss in the aqueous phase.Avoid aqueous washes. Concentrate the crude reaction mixture and purify it directly by flash chromatography using a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel.[2][3]
Tin Residues Detected Even After Column Chromatography The product and tin byproducts have similar polarities and co-elute on standard silica gel.- Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[5][6]- Use a different stationary phase, such as basic alumina or C18-functionalized silica (reverse phase).[6][9]- Employ chromatography with a stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[3]
Low Product Yield After Purification The product may be unstable on silica gel or may have adsorbed onto the precipitated tin fluoride or Celite®.- If using chromatography, consider deactivating the silica with triethylamine or using a less acidic stationary phase like alumina.[1]- When filtering to remove Bu₃SnF, ensure the filter cake is washed extensively with the organic solvent to recover any adsorbed product.[1]

Comparison of Tin Removal Methods

The following table summarizes the effectiveness of various common methods for removing organotin byproducts.

Method Reagents/Materials Advantages Disadvantages Reported Efficiency
Aqueous KF Wash Saturated aq. Potassium Fluoride (KF)Inexpensive and straightforward.Can form problematic interfacial precipitates; may not be effective for all tin species.[5]Good, but may require pre-treatment for complete removal.[7]
Chromatography (TEA-treated Silica) Silica gel, Eluent with 2-5% Triethylamine (TEA)Fast and effective for many compounds; avoids aqueous workup.[6]TEA can be difficult to remove from some products; may not be suitable for base-sensitive compounds.Highly effective for many applications.[5]
Chromatography (K₂CO₃/Silica) 10% w/w Anhydrous K₂CO₃ on Silica gelHighly efficient, reducing tin to very low levels; avoids aqueous workup.[3]Requires preparation of the stationary phase.Reduces tin from stoichiometric levels to < 15 ppm.[2][3]
Solid-Phase Scavengers Silica- or polymer-based tin scavengersHigh selectivity; simple filtration-based removal; no aqueous workup.[1]Scavengers can be expensive.Can achieve complete removal of tin and residual palladium.[1]
Acidic Extraction Dilute aq. HCl or Oxalic AcidEffective for basic tin species.Not suitable for acid-sensitive products.Can reduce tin levels to 4-7 ppm.[2]
Recrystallization/Slurrying Suitable solvent (e.g., MTBE, Ethyl Acetate)Very effective for solid products; can yield highly pure material.[9]Only applicable to solid compounds; may result in yield loss.Can significantly reduce tin contamination.[9]

Key Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration

This is one of the most common methods for removing tributyltin halides.

  • Dilution: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[5][10]

  • Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[5]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[2]

  • Final Workup: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

This method is highly effective and avoids an aqueous workup.

  • Stationary Phase Preparation: Prepare the stationary phase by making a slurry of 90g of silica gel and 10g of finely powdered anhydrous potassium carbonate (K₂CO₃) in a suitable solvent.[3] Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Reaction Workup: Concentrate the crude reaction mixture in vacuo. An aqueous workup is generally not required.[3]

  • Column Packing: Dry-pack the column with the prepared K₂CO₃/silica gel mixture.

  • Loading and Elution: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column. Elute with an appropriate solvent system (e.g., hexane/ethyl acetate), monitoring the fractions by TLC or LC-MS to isolate the purified product. The organotin impurities will remain strongly adsorbed to the stationary phase.[2][3]

Visualized Workflows and Mechanisms

Stille_Purification_Workflow start Crude Stille Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallize Recrystallization / Slurrying is_solid->recrystallize Yes is_water_sensitive Is the product water-sensitive? is_solid->is_water_sensitive No end_purified Purified Product recrystallize->end_purified kf_wash Aqueous KF Wash is_water_sensitive->kf_wash No k2co3_silica Use K₂CO₃/Silica or TEA in eluent is_water_sensitive->k2co3_silica Yes check_precipitate Interfacial precipitate formed? kf_wash->check_precipitate celite_filtration Filter through Celite® check_precipitate->celite_filtration Yes chromatography Chromatography check_precipitate->chromatography No celite_filtration->chromatography chromatography->end_purified k2co3_silica->end_purified

Caption: Decision workflow for selecting a tin removal method.

KF_Mechanism cluster_organic Organic Phase Bu3SnCl Bu₃SnCl (Soluble byproduct) Bu3SnF Bu₃SnF (Insoluble precipitate) Bu3SnCl->Bu3SnF  Precipitation KF K⁺ F⁻ (in solution) KF->Bu3SnCl F⁻ attacks Sn

Caption: Mechanism of tin byproduct removal using potassium fluoride.

References

instability of 2-(Tributylstannyl)oxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(tributylstannyl)oxazole, focusing on its instability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an organotin reagent commonly used in organic synthesis.[1][2] Its primary application is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form C-C bonds.[2][3] This allows for the introduction of an oxazole ring into a target molecule, a motif present in many biologically active compounds.

Q2: I am observing low yields or no product in my Stille coupling reaction when using an acidic substrate. Could the this compound be degrading?

Yes, it is highly probable that the acidic conditions are causing the degradation of your this compound. Both the tributylstannyl group and the oxazole ring are susceptible to decomposition in the presence of acid. This degradation will reduce the amount of active reagent available for your coupling reaction, leading to lower yields.

Q3: What are the likely mechanisms for the decomposition of this compound in acidic media?

There are two primary pathways for the acid-catalyzed decomposition of this compound:

  • Protodestannylation: This is a common reaction for organostannanes where a proton (from the acid) replaces the organotin group. In this case, the C-Sn bond is cleaved, yielding oxazole and a tributyltin salt.

  • Oxazole Ring Hydrolysis: The oxazole ring itself can undergo acid-catalyzed hydrolysis. Protonation of the nitrogen atom makes the ring more susceptible to nucleophilic attack by water, leading to ring opening and the formation of an α-acylamino ketone.[4]

Q4: At what pH range should I be concerned about the stability of this compound?

Q5: How can I detect the decomposition of my this compound stock?

Several analytical techniques can be employed to monitor the integrity of your reagent:

  • ¹H NMR Spectroscopy: The disappearance of the characteristic signals for the tributyltin group and the oxazole protons, along with the appearance of new signals corresponding to oxazole and tributyltin byproducts, would indicate decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the volatile decomposition products, such as oxazole.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the appearance of degradation products.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in Stille coupling with an acidic substrate. Decomposition of this compound due to acidic conditions.1. Neutralize the substrate: If possible, deprotonate the acidic functionality of your coupling partner with a non-nucleophilic base before adding the palladium catalyst and this compound. 2. Use a different coupling reaction: Consider alternative cross-coupling reactions that are more tolerant of acidic functional groups, such as the Suzuki-Miyaura coupling with an oxazole boronic ester.
Inconsistent reaction outcomes. Partial decomposition of the this compound stock solution upon storage.1. Store under inert atmosphere: Store the reagent under argon or nitrogen to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid. 2. Use fresh or recently purified reagent: If decomposition is suspected, purify the reagent by distillation or column chromatography before use. 3. Perform a quality control check: Before a critical reaction, analyze a small sample of the reagent by ¹H NMR or GC to confirm its purity.
Formation of unexpected byproducts. Side reactions of the decomposition products.1. Identify the byproducts: Use techniques like GC-MS or LC-MS to identify the byproducts. This can provide clues about the degradation pathway. 2. Modify reaction conditions: If protodestannylation is the main issue, adding a non-coordinating base might help to scavenge protons. If oxazole ring opening is occurring, running the reaction at a lower temperature may reduce the rate of this side reaction.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions via ¹H NMR

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in an appropriate deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Prepare a series of acidic solutions with different pH values (e.g., pH 3, 4, 5, 6) using appropriate buffers in D₂O.

  • Reaction Setup:

    • In an NMR tube, mix a known volume of the this compound stock solution with a known volume of the acidic D₂O solution.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Continue to acquire spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the signals corresponding to the protons of this compound and any new signals from the decomposition products (e.g., oxazole).

    • Plot the concentration of this compound as a function of time for each pH value to determine the rate of decomposition.

Visualizations

DecompositionPathways cluster_protodestannylation Protodestannylation cluster_hydrolysis Oxazole Ring Hydrolysis StannylOxazole This compound Oxazole Oxazole StannylOxazole->Oxazole + H+ Tributyltin Tributyltin Cation StannylOxazole->Tributyltin + H+ ProtonatedOxazole Protonated Oxazole StannylOxazole->ProtonatedOxazole + H+ Acid H+ Water H₂O RingOpened Ring-Opened Intermediate ProtonatedOxazole->RingOpened + H₂O FinalProduct α-Acylamino Ketone RingOpened->FinalProduct

Caption: Potential decomposition pathways of this compound in acidic conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepStock Prepare this compound Stock Solution Mix Mix Stock and Buffer in NMR Tube PrepStock->Mix PrepAcid Prepare Acidic Buffer Solutions (various pH) PrepAcid->Mix NMR_t0 Acquire ¹H NMR at t=0 Mix->NMR_t0 NMR_t_series Acquire ¹H NMR at Time Intervals NMR_t0->NMR_t_series Analyze Integrate Signals and Plot Concentration vs. Time NMR_t_series->Analyze

References

Technical Support Center: Optimizing Stille Reactions with 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with 2-(tributylstannyl)oxazole in Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I choose a Stille reaction for coupling an oxazole ring over other cross-coupling methods like Suzuki?

A1: While the Suzuki reaction is a powerful tool, the corresponding boronic acids of electron-deficient N-heterocycles like oxazole can be unstable. They are often prone to decomposition or protodeboronation under the reaction conditions, leading to low yields. This compound, on the other hand, is a stable and readily available reagent, making the Stille reaction a more reliable choice for incorporating an oxazole moiety.

Q2: What is the general mechanism of the Stille reaction?

A2: The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst.[1][2][3][4]

Q3: What are the main byproducts in a Stille reaction and how can I remove them?

A3: The primary byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted this compound. These tin residues are toxic and can be challenging to remove.[1] Common purification methods include:

  • Aqueous KF wash: Reacting the crude mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates insoluble tributyltin fluoride, which can be removed by filtration.

  • Flash chromatography: Using an eluent containing a small amount of triethylamine (2-5%) can help in separating the tin byproducts on a silica gel column.

Q4: What safety precautions should I take when working with organotin reagents?

A4: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not the active species.* Ensure all solvents and reagents are properly degassed to remove oxygen. * Use a freshly opened bottle of catalyst or a reliable source. * Consider using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced in situ to Pd(0).[1]
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. Electron-rich aryl halides can also be challenging.[1]* Switch to a more reactive aryl halide (I > Br > Cl). * For less reactive substrates, increase the reaction temperature. * Employ a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.
Decomposition of Stannane: 2-Oxazolylstannanes can be unstable under certain conditions, leading to decomposition.[1]* Avoid harsh basic conditions. * A catalyst system of Pd(OAc)₂ with a bulky biarylphosphine ligand like XPhos in t-BuOH has been reported to cause decomposition of 2-oxazolylstannanes.[1] Consider alternative conditions.
Formation of Homocoupled Byproduct Stannane Homocoupling: The organostannane can couple with itself to form a dimer. This is a common side reaction in Stille couplings.[2][3]* Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote homocoupling. * Use the appropriate stoichiometry of reagents; an excess of the organostannane can sometimes lead to increased homocoupling.
Reaction Stalls or is Sluggish Ligand Inhibition: Excess phosphine ligand can sometimes inhibit the reaction.* Use the optimal catalyst-to-ligand ratio. For many palladium catalysts, a 1:2 or 1:4 ratio is common.
Inefficient Transmetalation: The transfer of the oxazole group from tin to palladium may be the rate-limiting step.* The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.[5][6] * The use of additives like cesium fluoride (CsF) can also promote the reaction.[5][6]
Difficulty in Product Purification Residual Tin Byproducts: Tributyltin salts are often difficult to separate from the desired product due to similar polarities.* After the reaction, quench with a saturated aqueous solution of KF and stir vigorously for several hours to precipitate tributyltin fluoride. Filter through celite before workup. * During column chromatography, add 1-2% triethylamine to the eluent to help mobilize and separate the tin byproducts.

Data Presentation: Optimizing Reaction Conditions

Note: The following data is representative of Stille couplings with similar heteroaromatic stannanes and provides a strong starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Entry Palladium Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄ (5)-DMF80Good to Excellent
2Pd₂(dba)₃ (2.5)PPh₃ (10)Dioxane100Moderate to Good
3PdCl₂(PPh₃)₂ (5)-Toluene110Good
4Pd(OAc)₂ (5)SPhos (10)Toluene100Moderate

Table 2: Influence of Solvent and Temperature on Reaction Success

Entry Catalyst System Solvent Temperature (°C) Observations
1Pd(PPh₃)₄ / CuIDMF80-100Generally high yields, good for a wide range of substrates.
2Pd₂(dba)₃ / P(o-tol)₃Toluene110Effective, but may require higher temperatures.
3Pd(PPh₃)₄Dioxane100A common choice, often gives clean reactions.
4Pd(OAc)₂ / XPhost-BuOH110Caution: Potential for decomposition of 2-oxazolylstannane.[1]

Experimental Protocols

Optimized Protocol for the Stille Coupling of this compound with an Aryl Bromide

This protocol is based on conditions found to be effective for similar challenging heteroaromatic Stille couplings.[5][6]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, CuI, and CsF.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF to the flask, followed by the this compound via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Add a saturated aqueous solution of KF and stir vigorously for at least 2 hours.

    • Filter the mixture through a pad of Celite to remove the precipitated tin fluoride, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryloxazole.

Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)(X)L₂ pd0->pd2_complex transmetalation_ts Transition State pd2_complex->transmetalation_ts pd2_r1r2 R¹-Pd(II)(R²)L₂ transmetalation_ts->pd2_r1r2 byproduct X-SnBu₃ transmetalation_ts->byproduct pd2_r1r2->pd0 product R¹-R² (Coupled Product) pd2_r1r2->product Reductive Elimination reagents R¹-X (Aryl Halide) reagents->pd2_complex Oxidative Addition stannane R²-SnBu₃ (this compound) stannane->transmetalation_ts Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow start Stille Reaction with This compound check_yield Low or No Yield? start->check_yield check_catalyst Check Catalyst Activity & Reaction Setup (Degas, Fresh Reagents) check_yield->check_catalyst Yes side_products Side Products Observed? check_yield->side_products No check_reactivity Assess Substrate Reactivity (I > Br > Cl) check_catalyst->check_reactivity check_conditions Modify Reaction Conditions (Temp, Ligand, Additives) check_reactivity->check_conditions decomposition Check for Stannane Decomposition (Avoid Pd(OAc)₂/XPhos/t-BuOH) check_conditions->decomposition decomposition->side_products homocoupling Homocoupling? (Ensure Anaerobic Conditions) side_products->homocoupling Yes purification_issues Purification Difficulties? side_products->purification_issues No homocoupling->purification_issues tin_removal Implement Tin Removal Protocol (KF Wash, Chromatography with Et₃N) purification_issues->tin_removal Yes success Successful Reaction purification_issues->success No tin_removal->success

Caption: A troubleshooting workflow for Stille reaction optimization.

References

Technical Support Center: 2-(Tributylstannyl)oxazole in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Stille coupling reactions involving 2-(tributylstannyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Stille coupling?

A1: The most prevalent side reaction is the homocoupling of this compound to form 2,2'-bioxazole.[1] This occurs when two molecules of the organostannane react with each other, catalyzed by the palladium complex. Another common issue is the protodestannylation of the starting material, where the tributylstannyl group is replaced by a hydrogen atom, leading to the formation of oxazole. Hydrolysis of the stannyl oxazole can also occur, particularly if the reaction conditions are not rigorously anhydrous.

Q2: My Stille coupling reaction with this compound is sluggish or incomplete. What are the potential causes?

A2: Several factors can contribute to a slow or incomplete reaction. These include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-rich aryl halides, a more electron-rich and bulky phosphine ligand may be required to facilitate oxidative addition.[2]

  • Low Reaction Temperature: While milder conditions are desirable, some Stille couplings require elevated temperatures to proceed at a reasonable rate.

  • Poor Quality Reagents: Ensure the this compound, aryl halide, and catalyst are pure and free of inhibitors. The organostannane reagent can degrade over time.

  • Inhibitory Species: The presence of excess ligand or certain impurities can inhibit the catalytic cycle.

Q3: I am observing significant formation of 2,2'-bioxazole (homocoupling product). How can I minimize this?

A3: Homocoupling is a common side reaction in Stille couplings.[1] To minimize its formation:

  • Use a Pd(0) Catalyst: Pre-activated Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred over Pd(II) precursors like PdCl₂(PPh₃)₂, which can promote homocoupling.

  • Control Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) relative to the this compound.

  • Slow Addition: In some cases, slow addition of the organostannane to the reaction mixture can reduce its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

  • Ligand Choice: The nature of the phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Experimenting with different ligands may be beneficial.

Q4: How can I effectively remove the tributyltin byproducts from my final product?

A4: The removal of toxic organotin byproducts is a critical step. Several methods can be employed:

  • Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • Column Chromatography: Chromatography on silica gel is a common purification method. A mobile phase containing a small amount of a coordinating solvent like triethylamine or pyridine can help to chelate and retain the tin residues on the column.[3]

  • Liquid-Liquid Extraction: Partitioning the crude product between a nonpolar solvent (like hexane) and a polar aprotic solvent (like acetonitrile) can effectively separate the desired product from the less polar tin byproducts.

  • Treatment with DBU and Iodine: Diluting the reaction mixture with ether, adding a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and then adding a solution of iodine in ether until the color persists can convert tin residues into species that are more easily removed by chromatography.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 2-Aryloxazole Product
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a freshly opened or properly stored palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is known to be robust.Palladium catalysts, especially in solution, can be sensitive to air and moisture, leading to deactivation.
Suboptimal Ligand Screen different phosphine ligands. For electron-rich aryl halides, bulky, electron-rich ligands like XPhos or SPhos may improve yields.[2]The ligand plays a critical role in the oxidative addition and reductive elimination steps of the catalytic cycle.
Inappropriate Solvent Ensure the solvent is anhydrous and degassed. Common solvents for Stille couplings include toluene, dioxane, and DMF. The choice of solvent can impact reaction rates and solubility of intermediates.Oxygen can oxidize the Pd(0) catalyst, and water can lead to hydrolysis of the organostannane.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS.The activation energy for the transmetalation or reductive elimination step may require higher thermal energy.
Problem 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Step Rationale
2,2'-Bioxazole (Homocoupling) High concentration of organostannane; use of Pd(II) precatalyst.[1]Use a Pd(0) catalyst. Add the this compound solution slowly to the reaction mixture. Use a slight excess of the aryl halide.This minimizes the concentration of the organostannane, reducing the rate of the bimolecular homocoupling reaction.
Oxazole (Protodestannylation) Presence of acidic protons or water in the reaction mixture.Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base (e.g., proton sponge) if acidic byproducts are a concern.The C-Sn bond is susceptible to cleavage by acidic protons.
Unidentified Byproducts Decomposition of the oxazole ring under harsh conditions.Attempt the reaction at a lower temperature for a longer duration. Screen for a more active catalyst that allows for milder conditions.The oxazole ring can be sensitive to high temperatures and certain reagents.

Experimental Protocols

General Procedure for Stille Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a suitable ligand if required (e.g., XPhos, 0.10 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL) and stir vigorously for 30 minutes for each wash.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ox(L2) Ar-Pd(II)-Ox(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ox(L2) Transmetalation (Ox-SnBu3) [-Bu3SnX] Ar-Pd(II)-Ox(L2)->Pd(0)L2 Reductive Elimination Ar-Ox Ar-Ox Ar-Pd(II)-Ox(L2)->Ar-Ox

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Ox-SnBu3 Ox-SnBu3 Pd(0) Pd(0) Ox-SnBu3->Pd(0) Transmetalation Ar-X Ar-X Ar-X->Pd(0) Oxidative Addition Ar-Ox Ar-Ox Pd(0)->Ar-Ox Reductive Elimination Ox-SnBu3_2 2 x Ox-SnBu3 Pd_cat Pd Catalyst Ox-SnBu3_2->Pd_cat Homocoupling Ox-Ox 2,2'-Bioxazole Pd_cat->Ox-Ox Homocoupling Ox-SnBu3_3 Ox-SnBu3 H_source H+ Source (e.g., H2O) Ox-SnBu3_3->H_source Protodestannylation Oxazole Oxazole H_source->Oxazole Protodestannylation

Caption: Desired reaction pathway versus common side reactions.

References

dealing with low yields in 2-(Tributylstannyl)oxazole couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stille couplings involving 2-(tributylstannyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Stille couplings with this compound?

A1: Low yields can typically be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, leading to deactivation.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature are all critical and highly interdependent.

  • Poor Quality of Reagents: The purity of the this compound, the organic halide, and the solvent is paramount. Organostannanes can be prone to hydrolysis or protodestannylation if not handled and stored correctly.[1]

  • Presence of Oxygen: Stille reactions are sensitive to oxygen, which can lead to catalyst decomposition and side reactions, such as the homocoupling of the stannane.[1]

  • Homocoupling: A frequent side reaction is the dimerization of the organostannane, which consumes the starting material.[2]

Q2: Which palladium catalyst is most effective for coupling this compound?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partners. However, here are some general guidelines:

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a very common and often effective catalyst for Stille reactions. It is a good starting point for optimization.

  • Pd₂(dba)₃ with a Ligand: A combination of a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) with a phosphine ligand allows for greater flexibility in tuning the catalyst's reactivity.

  • Pd(II) Pre-catalysts: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used, as they are reduced in situ to the active Pd(0) species. However, starting with a Pd(0) source can sometimes minimize homocoupling of the stannane.[1]

Q3: How does the choice of ligand affect the reaction?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For couplings involving heteroaromatic stannanes, the choice of ligand is particularly important.

  • Electron-rich and Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can increase the rate of reaction, especially with less reactive organic halides like aryl chlorides.

  • Triphenylphosphine (PPh₃): This is a standard, versatile ligand that is effective in many cases.

  • Triphenylarsine (AsPh₃): In some instances, AsPh₃ has been shown to be a beneficial ligand, particularly when used in combination with other additives like CuI.

Q4: What is the role of additives like CuI and CsF?

A4: Additives can have a significant impact on the reaction rate and yield.

  • Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille reactions. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the reaction. It can also facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3] In some cases, the combination of Pd(PPh₃)₄, CuI, and CsF in DMF has been shown to significantly improve yields, especially for less reactive substrates.[4]

  • Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and can accelerate the transmetalation step.[3]

Q5: Which solvent is most appropriate for my reaction?

A5: The choice of solvent can influence reaction rates and solubility of the reactants and catalyst.

  • Polar Aprotic Solvents: DMF, THF, and dioxane are the most commonly used solvents for Stille couplings.[1]

  • Toluene: This is another frequently used solvent, particularly at higher temperatures.

  • Solvent Screening: If you are experiencing low yields, a systematic screening of different solvents is recommended.

Troubleshooting Guide

Issue: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). - Consider using a different palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand.
Poor Quality Stannane - Verify the purity of your this compound by NMR. - If necessary, purify the stannane by column chromatography or distillation. - Ensure the stannane has been stored under an inert atmosphere to prevent degradation.[1]
Suboptimal Temperature - If the reaction is sluggish at room temperature or mild heat, gradually increase the temperature. Typical temperatures range from 60°C to 110°C. - Be aware that excessively high temperatures can lead to decomposition of the starting materials or product.
Incorrect Solvent - Screen different solvents such as THF, DMF, toluene, or dioxane. The optimal solvent can vary significantly depending on the substrates.
Issue: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Homocoupling of Stannane - Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) precursor.[1] - Ensure rigorous exclusion of oxygen from the reaction.[1] - Adjust the stoichiometry; a large excess of the stannane can promote homocoupling.[1]
Protodestannylation - Use rigorously dried solvents and reagents. Traces of water or acid can lead to the cleavage of the carbon-tin bond.
Decomposition - Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely by TLC or LC-MS.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the yield of Stille couplings with stannylated heterocycles. Note that optimal conditions are highly substrate-dependent.

Table 1: Effect of Catalyst and Ligand on Yield

Aryl Halide Stannane Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%)
Iodobenzene2-(Tributylstannyl)tellurophenePd(PPh₃)₄ (5)-DMF8085
4-Iodoanisole2-(Tributylstannyl)tellurophenePd(PPh₃)₄ (5)-DMF8092
4-Iodonitrobenzene2-(Tributylstannyl)tellurophenePd(PPh₃)₄ (5)-DMF8075
4-Bromotoluene2-(Tributylstannyl)anilinePd₂(dba)₃ (1)AsPh₃ (4)DMFRT94

Data for tellurophene and aniline analogs are presented to illustrate general trends.

Table 2: Effect of Additives on Yield

Aryl Halide Stannane Catalyst (mol%) Additive (mol%) Solvent Temp (°C) Yield (%)
4-Iodoanisole2-(Tributylstannyl)tellurophenePd(PPh₃)₄ (5)NoneDMF8078
4-Iodoanisole2-(Tributylstannyl)tellurophenePd(PPh₃)₄ (5)CuI (10)DMF8092
Phenyl triflate2-(Tributylstannyl)anilinePd₂(dba)₃/AsPh₃NoneDMFRTNo Reaction
Phenyl triflate2-(Tributylstannyl)anilinePd(PPh₃)₄CuI, CsFDMFRT80

Data for tellurophene and aniline analogs are presented to illustrate general trends.[4]

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Iodide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 out1 X-SnBu₃ Transmetalation->out1 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 out2 R¹-R² RedElim->out2 in1 R¹-X in1->OxAdd in2 R²-SnBu₃ in2->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Stille Coupling CheckReagents Verify Reagent Purity (Stannane, Halide, Solvent) Start->CheckReagents AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) Start->AnalyzeByproducts CheckConditions Optimize Reaction Conditions CheckReagents->CheckConditions CheckCatalyst Is Catalyst Active? CheckConditions->CheckCatalyst ChangeCatalyst Screen Different Catalysts (e.g., Pd₂(dba)₃) and Ligands (e.g., P(t-Bu)₃) CheckCatalyst->ChangeCatalyst No OptimizeTemp Screen Temperature (e.g., 60-110 °C) CheckCatalyst->OptimizeTemp Yes Success Improved Yield ChangeCatalyst->Success OptimizeSolvent Screen Solvents (DMF, THF, Toluene) OptimizeTemp->OptimizeSolvent Additives Consider Additives (CuI, CsF) OptimizeSolvent->Additives Additives->Success Homocoupling Homocoupling Observed? AnalyzeByproducts->Homocoupling Homocoupling->CheckConditions No ReduceHomocoupling Use Pd(0) source, Ensure O₂ exclusion Homocoupling->ReduceHomocoupling Yes ReduceHomocoupling->Success

References

Stille Reaction Technical Support Center: Troubleshooting Homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to diagnose and prevent homocoupling side reactions in Stille cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Stille reactions and what causes it?

Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane reagent (R²-SnR₃) couple to form a dimer (R²-R²), or less commonly, two molecules of the organic electrophile (R¹-X) couple to form R¹-R¹.[1][2] This unwanted reaction consumes the starting materials and complicates the purification of the desired cross-coupled product (R¹-R²).

The primary causes of homocoupling are:

  • Reaction of the Organostannane with the Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to reductive elimination of the homocoupled product.[1]

  • Oxygen-Induced Decomposition: The presence of oxygen can cause the oxidation of the Pd(0) catalyst and promote the homocoupling of organostannane reagents, reducing the yield of the desired product.[3]

  • Radical Processes: The Pd(0) catalyst can sometimes initiate a radical process that results in the formation of the dimer.[1]

Q2: My Stille reaction is showing significant homocoupling of the organostannane. What are the first troubleshooting steps?

When significant homocoupling is observed, the following initial steps should be taken:

  • Ensure Rigorous Inert Atmosphere: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[3][4] Oxygen is a known promoter of homocoupling.[3]

  • Check Reagent Purity: Impurities in the organostannane reagent can sometimes facilitate side reactions. Ensure the purity of your starting materials.

  • Review Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Electron-rich and sterically hindered ligands can often accelerate the desired cross-coupling pathway relative to homocoupling.[5] Consider switching to a more suitable catalytic system.

Q3: How do ligands and additives affect the rate of homocoupling?

Ligands and additives play a crucial role in modulating the reactivity of the palladium catalyst and can significantly influence the extent of homocoupling.

  • Ligands: The electronic and steric properties of phosphine ligands can alter the rates of the elementary steps in the catalytic cycle. Bulky, electron-rich ligands like XPhos can promote the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[6][7] In some cases, the absence of a suitable ligand or the use of a simple one like triphenylphosphine can lead to side reactions, including stereochemistry loss and homocoupling.[8][9]

  • Additives:

    • Copper(I) Iodide (CuI): CuI is a common additive that can accelerate the rate of the Stille reaction, sometimes by a factor of >10³.[1] It is believed to facilitate the transmetalation step, which can help to outcompete the homocoupling pathway.[1][5]

    • Lithium Chloride (LiCl): LiCl can act as a powerful rate accelerant, particularly in polar solvents.[1][3][10] It helps to stabilize intermediates and can improve the rate of transmetalation.[10]

    • Cesium Fluoride (CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation at a faster rate, thus potentially reducing homocoupling.[5]

The following diagram illustrates a general troubleshooting workflow when homocoupling is detected.

G cluster_0 Troubleshooting Homocoupling in Stille Reactions A Significant Homocoupling Detected B Step 1: Verify Reaction Setup A->B C Inert Atmosphere (Ar/N2)? Degassed Solvents? B->C Check C->B If No, Correct Setup D Step 2: Modify Reaction Conditions C->D If Yes E Lower Temperature? Change Solvent? D->E Modify F Step 3: Optimize Catalytic System E->F If No Improvement H Homocoupling Reduced E->H If Yes G Change Ligand (e.g., XPhos)? Add CuI or LiCl? F->G Optimize G->H If Yes I Problem Persists G->I If No Improvement J Consult Further Literature Consider Alternative Coupling I->J

Caption: A workflow diagram for troubleshooting homocoupling issues.

Q4: Can solvent choice influence the formation of homocoupling byproducts?

Yes, the choice of solvent can have a significant impact. Polar aprotic solvents like DMF or dioxane are commonly used. However, in some cases, less polar solvents like toluene may reduce the extent of side reactions such as dehalogenation and homocoupling.[11] For instance, switching from dioxane to toluene has been shown to improve reaction outcomes by minimizing byproduct formation.[11]

Data Summary: Effect of Additives and Ligands

The selection of appropriate ligands and additives is crucial for optimizing the Stille reaction and minimizing homocoupling. The table below summarizes the effects of common additives.

AdditiveTypical ConcentrationSolventKey EffectsReference(s)
Copper(I) Iodide (CuI) Stoichiometric or Co-catalyticPolar Solvents (e.g., DMF, NMP)Can increase reaction rates by >10³-fold; facilitates transmetalation.[1][5]
Lithium Chloride (LiCl) 3-5 equivalentsPolar Solvents (e.g., DMF)Powerful rate accelerant, especially when the X group dissociates from palladium.[1][2][10]
Cesium Fluoride (CsF) StoichiometricDioxane, t-BuOHForms hypervalent tin species, accelerating transmetalation.[5][6]

Key Experimental Protocols

Protocol 1: General Procedure for a Stille Coupling Reaction Optimized to Minimize Homocoupling

This protocol incorporates best practices to suppress the formation of homocoupling byproducts.

Materials:

  • Organic halide (1.0 eq)

  • Organostannane (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Additive (e.g., CuI, 10 mol% or LiCl, 3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the organic halide, palladium catalyst, ligand, and any solid additives (e.g., CuI, LiCl).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature before workup.

The diagram below illustrates the catalytic cycle of the Stille reaction and indicates the points where homocoupling side reactions can occur.

G cluster_1 Stille Catalytic Cycle and Homocoupling Pathways A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)(X)L₂ B->C D Transmetalation C->D R²-SnR₃ H Homocoupling Side Reaction C->H 2 R²-SnR₃ E R¹-Pd(II)(R²)L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R¹-R² (Desired Product) F->G I R²-R² H->I

Caption: The Stille catalytic cycle with potential homocoupling pathway.

Protocol 2: Workup Procedure for Removing Tin Byproducts

The removal of toxic organotin byproducts is a critical step.[2][12]

Method 1: Potassium Fluoride (KF) Wash

  • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, ether).

  • Wash the organic layer with a saturated aqueous solution of KF.[2][13] Stir vigorously for at least 1 hour. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]

Method 2: Silica Gel Chromatography with Triethylamine

  • In many cases, the tributyltin halide byproducts (e.g., Bu₃SnX) can be effectively removed by flash chromatography on silica gel using an eluent containing 2-5% triethylamine.[2]

Method 3: Partitioning between Hexane and Acetonitrile

  • For nonpolar products, partitioning the crude mixture between hexane and acetonitrile can be an effective method for removing polar tin residues.[14] The desired product will preferentially dissolve in hexane, while the tin byproducts remain in the acetonitrile layer.

Conclusion

Preventing homocoupling in Stille reactions requires careful attention to reaction setup, reagent choice, and optimization of conditions. By ensuring an inert atmosphere, selecting appropriate ligands and additives, and employing effective workup procedures, researchers can significantly improve the yield and purity of their desired cross-coupled products.

References

Technical Support Center: Catalyst Deactivation in Organotin Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organotin cross-coupling reactions, commonly known as the Stille reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize their reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your organotin cross-coupling experiments.

Issue 1: Low or No Conversion of Starting Materials

Q1: My Stille coupling reaction shows low or no conversion of the starting materials. What are the potential causes and how can I address this?

A1: Low or no conversion in a Stille coupling reaction is a common issue that can often be traced back to the catalyst's activity.[1][2] Several factors can contribute to an inactive catalyst.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be oxidized or have agglomerated into palladium black.[2]

    • Solution: Use a fresh, high-quality palladium catalyst and ensure proper handling to avoid exposure to air and moisture.[2][3] Consider using a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species in situ.[2]

  • Catalyst Poisoning: Impurities in the reagents or solvents, or even the substrate itself, can poison the catalyst. The nitrogen atom of pyridine rings and nitrile groups, for instance, can coordinate to the palladium center, forming inactive complexes.[2]

    • Solution: Ensure all reagents and solvents are pure and thoroughly degassed.[2] If your substrate contains potential catalyst poisons, consider using a more robust ligand or a different catalyst system.

  • Inappropriate Reaction Conditions: The temperature, solvent, or base used may not be optimal for the specific substrates and catalyst system.

    • Solution: Optimize the reaction temperature. Sometimes, lower temperatures for a longer duration can be beneficial.[2] Screen different solvents and bases to find the ideal conditions for your reaction.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands which can protect the palladium center and are often more stable.[2][4] Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.[2]

Issue 2: Significant Formation of Homocoupled Products

Q2: I am observing a significant amount of homocoupling of my organotin reagent or aryl halide. What is the cause and how can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction in Stille couplings, leading to the formation of R¹-R¹ or R²-R² dimers.[5] This is often promoted by the presence of oxygen or suboptimal reaction conditions.[2]

Preventative Measures:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]

  • Stoichiometry Control: Using a slight excess of the halide coupling partner can sometimes minimize the homocoupling of the organotin reagent.[1]

  • Choice of Catalyst and Ligands: A stable and active catalyst is less likely to promote side reactions. Ensure your catalyst system is efficiently generating the active Pd(0) species.[2]

Frequently Asked Questions (FAQs)

Q3: What is the visual evidence of catalyst deactivation?

A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2] This indicates that the soluble palladium catalyst has agglomerated into an inactive, heterogeneous form. This is often accelerated by high temperatures or incomplete ligand coordination.[2]

Q4: How can I prevent the formation of palladium black?

A4: To prevent the formation of palladium black, you can:

  • Use sterically bulky and electron-rich phosphine ligands that stabilize the palladium center.[4]

  • Ensure an adequate ligand-to-palladium ratio.

  • Optimize the reaction temperature to avoid excessively high temperatures that can promote agglomeration.[2]

Q5: What is the role of additives like copper(I) salts or fluoride ions in Stille coupling?

A5: Additives can play a crucial role in enhancing the rate and efficiency of Stille couplings.

  • Copper(I) Salts (e.g., CuI): Copper(I) iodide is often used as a co-catalyst, particularly for reactions involving less reactive organotin reagents or bulky substrates.[6] It is believed to facilitate the transmetalation step.

  • Fluoride Ions (e.g., CsF): Fluoride ions can activate the organotin reagent by coordinating to the tin atom, forming a hypervalent tin species that is more reactive towards transmetalation.[7]

Quantitative Data Summary

The following table summarizes the qualitative effects of various parameters on catalyst activity and reaction outcome in organotin cross-coupling. Actual quantitative results will vary based on the specific substrates and conditions used.

ParameterEffect on Catalyst Activity/Reaction OutcomeTroubleshooting Action
Catalyst Quality Poor quality (oxidized, impure) leads to low or no conversion.Use fresh, high-purity catalyst from a reliable source.
Oxygen Presence Promotes homocoupling and catalyst degradation.Rigorously degas all solvents and the reaction mixture.
High Temperature Can lead to palladium black formation and ligand degradation.Optimize for the lowest effective temperature.
Ligand Choice Bulky, electron-rich ligands can protect the catalyst and prevent deactivation.Screen different ligands to find the most stable and effective one.
Additives (e.g., CuI, CsF) Can significantly improve reaction rates and yields.Consider adding co-catalysts, especially for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Stille Coupling Reaction
  • Reagent and Solvent Purity Check:

    • Use freshly distilled and degassed solvents.

    • Ensure the purity of the organotin reagent and the organic halide via NMR or other appropriate analytical techniques.

  • Catalyst and Ligand Integrity:

    • Use a fresh batch of palladium catalyst and ligand.

    • Store catalysts and ligands under an inert atmosphere and in a desiccator.

  • Reaction Setup under Inert Atmosphere:

    • Assemble the reaction glassware and flame-dry it under vacuum.

    • Backfill with an inert gas (Argon or Nitrogen).

    • Add the catalyst, ligand, and any solid reagents under a positive flow of inert gas.

    • Add degassed solvents and liquid reagents via syringe.

  • Systematic Parameter Optimization (Small Scale):

    • Temperature: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition.

    • Solvent: Screen a range of anhydrous, degassed solvents (e.g., Toluene, THF, DMF).[8]

    • Ligand: Test a panel of phosphine ligands with varying steric bulk and electronic properties.

    • Additives: Run the reaction with and without additives like CuI or CsF to assess their impact.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.[8]

Visualizations

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition (R¹-X) TM_intermediate R¹-Pd(II)L_n-R² OA_intermediate->TM_intermediate Transmetalation (R²-SnR₃) TM_intermediate->Pd0 Reductive Elimination product R¹-R² TM_intermediate->product byproduct X-SnR₃ TM_intermediate->byproduct

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black High Temperature, Poor Ligand Protection Poisoned_Complex Poisoned Pd Complex (e.g., with N-heterocycles) Active_Catalyst->Poisoned_Complex Substrate/Impurity Coordination Degraded_Ligand Pd with Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Oxidation Troubleshooting_Workflow Start Low/No Conversion Check_Reagents Check Reagent/Solvent Purity and Catalyst Quality Start->Check_Reagents Check_Conditions Verify Inert Atmosphere and Degassing Check_Reagents->Check_Conditions Optimize Systematically Optimize: - Temperature - Ligand - Additives Check_Conditions->Optimize Success Successful Reaction Optimize->Success

References

Technical Support Center: Removal of Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tributyltin chloride and other organotin residues from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common organotin byproducts I need to remove after a reaction involving tributyltin chloride?

The primary byproduct is tributyltin chloride itself if it is used in stoichiometric amounts or as a reagent. In reactions like the Stille coupling, other common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[1] If your reaction conditions involve tin hydrides, you may also have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) to remove.[1]

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?

Several factors could be at play:

  • Insufficient washing: Ensure you are washing the organic layer 2-3 times with a 1M aqueous KF solution and shaking the separatory funnel vigorously for at least one minute for each wash.[2]

  • Formation of an emulsion or interfacial precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping your product or preventing efficient separation.[1][2] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[1][2]

  • pH of the aqueous solution: The efficiency of the precipitation can be pH-dependent.[1]

  • Presence of other tin species: If you have unreacted tin hydrides or ditins, a simple KF wash may not be sufficient. Pre-treatment of the reaction mixture with iodine (I₂) can convert these species to tin halides, which are more readily removed by the subsequent KF wash.[1][2]

Q3: Are there alternatives to the aqueous KF wash for removing tributyltin chloride?

Yes, several other methods can be employed, which may be more effective depending on the nature of your product and the specific tin impurities.[1] These include:

  • Chromatographic Methods: Filtering the crude reaction mixture through a plug of silica gel treated with ~2-5% triethylamine in the eluent can be very effective.[2][3] Another highly efficient method is using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography.[1][4]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]

  • Chemical Conversion: Treating the reaction mixture with reagents like trimethylaluminum (AlMe₃) to create the nonpolar tributyltin methyl (Bu₃SnMe) or sodium hydroxide (NaOH) to form the more polar tributyltin hydroxide (Bu₃SnOH) can facilitate removal.[2][5]

Q4: My product is a solid. How can I best purify it from organotin residues?

For solid products, recrystallization is often a very effective purification method.[1] Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1]

Q5: How can I minimize the formation of organotin byproducts in the first place?

While often unavoidable, you can consider using catalytic amounts of tin reagents where possible or exploring alternative, tin-free reaction conditions.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent Tin Contamination After KF Wash Incomplete reaction of KF, presence of non-halide tin species, or emulsion formation.Increase the number of KF washes and shaking time.[2] Pre-treat the reaction mixture with I₂ to convert other tin species to Bu₃SnI.[2] If an emulsion or precipitate forms, filter the mixture through Celite®.[1]
Product Loss During Workup Product is trapped in the tributyltin fluoride precipitate or is somewhat water-soluble.After filtering the Bu₃SnF precipitate, wash the solid with a small amount of fresh organic solvent to recover any trapped product. If the product has some water solubility, perform a back-extraction of the aqueous layers.
Difficulty with Chromatographic Separation Tin compounds are co-eluting with the product on standard silica gel.Use a silica gel column pre-treated with 2-5% triethylamine in the eluent.[3] Alternatively, use a stationary phase of 10% w/w K₂CO₃ in silica gel.[4]
Reaction Mixture is an Emulsion High concentration of salts or fine precipitate formation.Dilute the reaction mixture with more organic solvent. Filter the entire mixture through a pad of Celite®.[1][2]

Data on Removal Efficiency

Method Reported Efficiency Reference
Chromatography with 10% K₂CO₃/Silica Gel Reduces organotin impurities to below 15 ppm.[1][4]
Aqueous KF Wash Generally effective, but may require multiple washes. Can be improved with pre-treatment.[2][7]
Silica Gel with ~2-5% Triethylamine Can almost entirely remove Bu₃SnX byproducts.[2][3]
Adsorption on nFe₃O₄/Fly ash/Activated Carbon Approximately 99.98% removal from contaminated water.[8]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Workup

This is a standard and widely used method for the removal of tributyltin halides.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.[1]

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1][2]

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]

  • Filtration: If a significant precipitate forms, filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][2]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]

Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase

This method is highly effective for removing trace amounts of organotin impurities.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][4]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]

Workflow Diagrams

Tributyltin_Removal_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_kf Aqueous KF Wash cluster_chromatography Chromatography cluster_product Final Product Reaction_Mixture Crude Reaction Mixture (contains Product and Bu3SnCl) Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Concentration Concentrate Crude Mixture Reaction_Mixture->Concentration KF_Wash Wash with 1M KF (aq) (2-3 times) Dilution->KF_Wash Filtration Filter through Celite® (if precipitate forms) KF_Wash->Filtration Drying Dry & Concentrate Filtration->Drying Pure_Product Purified Product Drying->Pure_Product Column Column Chromatography (e.g., K2CO3/Silica) Concentration->Column Column->Pure_Product

Caption: General workflows for removing tributyltin chloride.

Troubleshooting_Logic Start Tin Impurities Detected After Initial Workup Check_Precipitate Was a precipitate or emulsion observed? Start->Check_Precipitate Filter_Celite Filter through Celite® Check_Precipitate->Filter_Celite Yes Consider_Other_Species Are other tin species (e.g., Bu3SnH, (Bu3Sn)2) possible? Check_Precipitate->Consider_Other_Species No Filter_Celite->Consider_Other_Species Iodine_Treatment Pre-treat with I2, then repeat KF wash Consider_Other_Species->Iodine_Treatment Yes Chromatography_Option Consider alternative purification Consider_Other_Species->Chromatography_Option No Pure_Product Purified Product Iodine_Treatment->Pure_Product K2CO3_Silica Chromatography on 10% K2CO3/Silica Chromatography_Option->K2CO3_Silica High Purity Needed TEA_Silica Chromatography on Silica with 2-5% Et3N Chromatography_Option->TEA_Silica Standard Purity K2CO3_Silica->Pure_Product TEA_Silica->Pure_Product

Caption: Troubleshooting logic for persistent tin impurities.

References

Stille-Migita Cross-Coupling: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during Stille-Migita cross-coupling reactions. The information is presented in a clear question-and-answer format to help you quickly identify and resolve experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Stille-Migita cross-coupling reaction?

The Stille-Migita reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2][3][4] It is a powerful and versatile reaction in organic synthesis due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[1][5]

Q2: What are the key steps in the catalytic cycle?

The catalytic cycle of the Stille-Migita reaction generally involves three main steps:[1][6]

  • Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[2]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst.[6]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-SnR₃) Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Stille-Migita cross-coupling reaction.

Troubleshooting Guide

Low or No Yield

Q3: My reaction shows low or no conversion. What are the potential causes and how can I fix it?

Several factors can contribute to low or no yield in a Stille-Migita coupling reaction. Below is a systematic guide to troubleshooting this issue.

  • Problem: Inactive Catalyst

    • Cause: The Pd(0) catalyst can be sensitive to air and may have oxidized. Some Pd(II) precatalysts require in situ reduction, which may not be occurring efficiently.

    • Solution:

      • Use fresh, high-purity palladium catalysts.

      • Ensure all reagents and solvents are properly degassed to remove oxygen.

      • When using Pd(II) precatalysts like Pd(OAc)₂, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[3]

  • Problem: Slow Transmetalation

    • Cause: Transmetalation is often the rate-determining step and can be slow, especially with sterically hindered or electron-poor organostannanes.[6][7]

    • Solution:

      • Additives: The addition of copper(I) salts (e.g., CuI, CuBr) can significantly accelerate the reaction, particularly for sterically hindered substrates.[8] Lithium chloride (LiCl) is also known to promote transmetalation.[2] Fluoride sources like cesium fluoride (CsF) can activate the organotin reagent.[2]

      • Ligand Choice: The choice of ligand can influence the rate of transmetalation. While electron-donating ligands favor oxidative addition, electron-withdrawing ligands can accelerate transmetalation and reductive elimination.[1] Ligands of intermediate donicity, such as phosphines, are commonly used.[1]

      • Increase Temperature: Carefully increasing the reaction temperature can improve the rate of transmetalation.

  • Problem: Poor Substrate Reactivity

    • Cause: Electron-rich or sterically hindered organic halides undergo slower oxidative addition.[6][7] Similarly, electron-poor organostannanes can be poor coupling partners due to slow transmetalation.[6][7] Organic chlorides are generally less reactive than bromides or iodides.[3]

    • Solution:

      • For unreactive halides, consider switching from a chloride to a bromide or iodide.

      • For challenging substrates, a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, might be necessary.

      • The use of additives like CuI is highly recommended for sterically demanding substrates.[3][8]

  • Problem: Suboptimal Reaction Conditions

    • Cause: The choice of solvent, temperature, and concentration can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Polar aprotic solvents like DMF, THF, or dioxane are commonly used. The choice of solvent can influence the stability and reactivity of the catalytic species.[9][10]

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions or decomposition. Optimization of the reaction temperature is often necessary.

      • Concentration: Ensure appropriate concentrations of reactants and catalyst are used.

ParameterRecommendationCommon Range
Catalyst Loading Start with 1-5 mol % of the palladium catalyst.0.5 - 10 mol %
Ligand to Metal Ratio Typically 1:1 to 4:1, depending on the catalyst and ligand.-
Temperature Varies widely depending on substrates.Room Temp. to >100 °C
Solvent Anhydrous, degassed polar aprotic solvents (e.g., THF, DMF, dioxane).-
Additives (Optional) CuI (10-50 mol %), LiCl (2-3 equivalents), CsF (2 equivalents).-

Table 1: General Reaction Parameters for Stille-Migita Cross-Coupling

Side Reactions and Impurities

Q4: I am observing significant side products. What are the common side reactions and how can I minimize them?

  • Problem: Homocoupling of the Organostannane

    • Cause: This is one of the most common side reactions, where two molecules of the organostannane couple to form a dimer (R²-R²).[1][5] This can occur through reaction with the Pd(II) precatalyst or via a radical process.[1]

    • Solution:

      • Ensure the reaction is performed under strictly anaerobic conditions.

      • Use a Pd(0) source directly or ensure efficient reduction of a Pd(II) precatalyst.

      • Additives like CuI can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.

  • Problem: Protodestannylation

    • Cause: The organostannane can react with acidic protons in the reaction mixture, leading to the formation of R²-H.

    • Solution:

      • Use anhydrous solvents and reagents.

      • If an acidic functional group is present on a substrate, consider protecting it.

Q5: How can I effectively remove tin byproducts from my reaction mixture?

Organotin byproducts are toxic and can be challenging to remove.[2][5] Several methods can be employed for their removal.

  • Aqueous Potassium Fluoride (KF) Wash:

    • Protocol: After the reaction, dilute the mixture with an organic solvent and wash the organic layer 2-3 times with a 1M aqueous solution of KF.[11][12] This converts the tin byproducts into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[11][12]

  • Chromatography:

    • Silica Gel with Triethylamine: Running a flash column with silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin byproducts.[12][13]

    • Potassium Carbonate/Silica Gel: A mixture of 10% w/w anhydrous potassium carbonate and silica gel can be used as the stationary phase in column chromatography to remove organotin impurities to very low levels.[14]

Tin_Removal_Workflow cluster_workup Reaction Workup Reaction_Mixture Crude Reaction Mixture Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution KF_Wash Wash with aq. KF (1M) Dilution->KF_Wash Filtration Filter through Celite KF_Wash->Filtration Removes Bu₃SnF precipitate Purification Further Purification (e.g., Chromatography) Filtration->Purification Final_Product Purified Product Purification->Final_Product

Figure 2: General workflow for the removal of organotin byproducts using an aqueous KF wash.

Experimental Protocol Example

General Procedure for a Stille-Migita Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and any solid additives (e.g., CuI, 10 mol %).

    • Add anhydrous, degassed solvent (e.g., THF, DMF) via syringe.

    • Stir the mixture for a few minutes to ensure dissolution.

  • Reaction:

    • Add the organostannane (1.1-1.5 eq) to the reaction mixture via syringe.

    • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Perform an aqueous KF wash as described in Q5.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Disclaimer: The Stille-Migita reaction involves the use of toxic organotin compounds. Always handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood. Dispose of tin-containing waste according to your institution's safety guidelines.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The organotin reagent 2-(tributylstannyl)oxazole is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds. Its application is notable in the synthesis of complex natural products, where the oxazole moiety is a key structural feature. This guide provides a comparative analysis of the confirmed synthesis of this compound and a plausible alternative route, offering detailed experimental protocols and a summary of quantitative data to inform methodological choices in a research and development setting.

Comparison of Synthetic Methodologies

The selection of a synthetic route to this compound depends on factors such as starting material availability, scalability, and tolerance to reaction conditions. Below is a comparison of the established direct lithiation method and a potential alternative involving a halide-tin exchange.

ParameterMethod 1: Direct Lithiation of OxazoleMethod 2: Halide-Tin Exchange (Plausible)
Starting Material Oxazole2-Bromooxazole
Key Reagents n-Butyllithium, Tributyltin chloridePalladium catalyst (e.g., Pd(PPh₃)₄), Hexabutylditin or Tributyltin hydride
Reaction Steps 12 (Synthesis of 2-bromooxazole, then stannylation)
Reported Yield 77%[1]Moderate to High (Estimated)
Purity High after filtration and concentration[1]High after chromatographic purification (Estimated)
Reaction Time ~1.5 hours[1]Variable, dependent on catalyst and ligands
Scalability Demonstrated on millimole scale[1]Potentially scalable
Advantages High yield, one-pot procedure, readily available starting material.Milder conditions for the stannylation step, avoids highly reactive organolithium reagents in the final step.
Disadvantages Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions due to the use of n-butyllithium.Overall two-step process from oxazole, requires a palladium catalyst, potential for side reactions.

Experimental Protocols

Method 1: Synthesis of this compound via Direct Lithiation

This widely reported method involves the deprotonation of oxazole at the C2 position using a strong base, followed by quenching with an electrophilic tin reagent.[1]

Experimental Procedure:

  • To a solution of oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.0 equivalent, typically a 2.5 M solution in hexanes) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Remove the solvent under reduced pressure.

  • The residue is then taken up in hexanes, and the resulting precipitate (lithium chloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.[1]

Method 2: Plausible Synthesis of this compound via Halide-Tin Exchange

This proposed two-step method first introduces a halogen at the 2-position of the oxazole ring, which then undergoes a palladium-catalyzed Stille or related coupling with a tin reagent.

Step 2a: Synthesis of 2-Bromooxazole

The synthesis of 2-bromooxazole can be achieved via direct bromination of oxazole.

Experimental Procedure:

  • Dissolve oxazole (1.0 equivalent) in a suitable solvent like carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution.

  • The reaction can be initiated with a radical initiator (e.g., AIBN) or by exposure to UV light and is typically heated to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, the succinimide byproduct is filtered off.

  • The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 2-bromooxazole.

Step 2b: Palladium-Catalyzed Stannylation of 2-Bromooxazole

This step involves the coupling of 2-bromooxazole with a tin reagent in the presence of a palladium catalyst.

Experimental Procedure:

  • To a solution of 2-bromooxazole (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane, add hexabutylditin (1.1 equivalents).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizing Synthesis and Application

The following diagrams illustrate the synthetic pathway to this compound and its application in a key reaction step in the total synthesis of the natural product Ajudazol A.

Synthesis_of_2_Tributylstannyl_oxazole Oxazole Oxazole nBuLi n-BuLi, THF, -78 °C Oxazole->nBuLi Lithiate 2-Lithiooxazole (Intermediate) nBuLi->Lithiate Deprotonation Bu3SnCl Tributyltin chloride Lithiate->Bu3SnCl Product This compound Bu3SnCl->Product Stannylation

Synthesis of this compound via Direct Lithiation.

Stille_Coupling_Workflow Stannane This compound Coupling Stille Cross-Coupling Stannane->Coupling VinylIodide Vinyl Iodide Fragment (Ajudazol A precursor) VinylIodide->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Product Coupled Product (Ajudazol A intermediate) Coupling->Product

Experimental workflow for the Stille coupling in Ajudazol A synthesis.

References

A Comparative Guide to the Reactivity of 2-(Tributylstannyl)oxazole and 2-(Trimethylstannyl)oxazole in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, organostannanes are indispensable reagents for the formation of carbon-carbon bonds. The Stille reaction, in particular, offers a versatile and functional-group-tolerant method for the synthesis of complex organic molecules. Within the diverse family of organostannanes, the choice of the alkyl groups on the tin atom can significantly influence the reactivity of the reagent. This guide provides an objective comparison of the reactivity of two key oxazole-based organostannanes: 2-(tributylstannyl)oxazole and 2-(trimethylstannyl)oxazole, supported by available experimental data and detailed methodologies.

Executive Summary

The selection between this compound and 2-(trimethylstannyl)oxazole for Stille cross-coupling reactions hinges on a trade-off between reactivity and practical handling considerations. Experimental evidence and established principles of organotin chemistry indicate that 2-(trimethylstannyl)oxazole exhibits significantly higher reactivity than its tributyl counterpart. This enhanced reactivity is primarily attributed to the smaller steric bulk of the methyl groups, which facilitates the rate-determining transmetalation step in the catalytic cycle. However, this increased reactivity is accompanied by higher toxicity of the trimethyltin byproducts, a critical factor in process development and scale-up.

Reactivity Comparison: Theoretical Framework and Experimental Observations

The generally accepted mechanism for the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-limiting step. The nature of the non-transferable alkyl groups on the tin atom plays a crucial role in the efficiency of this step.

Steric and Electronic Effects:

  • Trimethylstannyl compounds: The smaller methyl groups on the tin atom in 2-(trimethylstannyl)oxazole result in lower steric hindrance around the tin center. This reduced steric bulk allows for a more facile approach of the palladium complex, leading to a faster transmetalation rate.

  • Tributylstannyl compounds: The bulkier n-butyl groups in this compound create greater steric congestion, which can impede the coordination of the palladium complex and slow down the transmetalation process.

Experimental Evidence:

Furthermore, a study on the Stille cross-coupling of aryl mesylates and tosylates reported the failure of 2-oxazolyltributylstannane to provide any of the desired coupling product, leading to the decomposition of the mesylate coupling partner to its parent phenol. This finding further underscores the potentially lower reactivity of the tributylstannyl oxazole derivative under certain conditions.

Data Presentation

Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison is challenging. The following table summarizes the key properties and observed reactivity trends of the two compounds.

FeatureThis compound2-(Trimethylstannyl)oxazole
Molecular Formula C₁₅H₂₉NOSnC₆H₁₁NOSn
Molecular Weight 358.11 g/mol 231.85 g/mol
Reactivity in Stille Coupling Generally lowerGenerally higher
Key Influencing Factor Increased steric hindrance from butyl groupsReduced steric hindrance from methyl groups
Toxicity of Byproducts Tributyltin compounds are toxicTrimethyltin compounds are significantly more toxic
Reported Observations Failed to produce coupling product in some instancesGenerally provides higher conversion rates

Experimental Protocols

The following are representative protocols for the synthesis of the stannyl oxazoles and a general procedure for their application in Stille cross-coupling reactions.

Synthesis of 2-(Trialkylstannyl)oxazoles

1. Synthesis of this compound

  • Procedure: To a solution of oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), n-butyllithium (1.0 equivalent) is added dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. Tributyltin chloride (1.0 equivalent) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is taken up in hexanes. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.[1]

  • Reported Yield: 77%[1]

2. Synthesis of 2-(Trimethylstannyl)oxazole (Adapted Protocol)

This protocol is adapted from the synthesis of this compound.

  • Procedure: To a solution of oxazole (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.0 equivalent) is added dropwise. The mixture is stirred at -78 °C for 30 minutes. Trimethyltin chloride (1.0 equivalent) is then added, and the reaction is allowed to warm to room temperature and stirred for one hour. The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to afford 2-(trimethylstannyl)oxazole.

General Protocol for Stille Cross-Coupling
  • Materials:

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

    • 2-(Trialkylstannyl)oxazole (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

    • Ligand (if required, e.g., PPh₃, AsPh₃)

    • Anhydrous and degassed solvent (e.g., toluene, DMF, THF)

  • Procedure:

    • To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid ligand.

    • Add the anhydrous and degassed solvent via syringe.

    • Add the 2-(trialkylstannyl)oxazole reagent to the reaction mixture.

    • Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and monitor its progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature.

    • Work-up typically involves dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by standard aqueous washes, drying, and purification by column chromatography.

Logical Workflow and Mechanistic Considerations

The decision-making process for selecting the appropriate stannyl oxazole and the subsequent experimental workflow can be visualized as follows:

Stille_Coupling_Workflow cluster_selection Reagent Selection cluster_synthesis Synthesis cluster_reaction Stille Coupling Reactivity High Reactivity Needed? Synthesis_Tributyl Synthesize this compound Reactivity->Synthesis_Tributyl No Synthesis_Trimethyl Synthesize 2-(Trimethylstannyl)oxazole Reactivity->Synthesis_Trimethyl Yes Toxicity Toxicity Concerns? Toxicity->Synthesis_Tributyl Yes Toxicity->Synthesis_Trimethyl No Coupling Perform Stille Coupling Synthesis_Tributyl->Coupling Synthesis_Trimethyl->Coupling Workup Work-up & Purification Coupling->Workup Analysis Analyze Product Workup->Analysis Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) RATE-LIMITING R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

References

A Comparative Guide to the Synthesis of 2-Aryloxazoles: Evaluating 2-(Tributylstannyl)oxazole and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmaceuticals with a wide spectrum of biological activities. The efficient construction of this heterocyclic core is therefore of paramount importance. This guide provides a comprehensive comparison of synthetic strategies for accessing 2-aryloxazoles, with a focus on the utility of 2-(tributylstannyl)oxazole in Stille cross-coupling reactions. We present a comparative analysis against prominent alternatives—Suzuki-Miyaura coupling and direct C-H activation—supported by experimental data and detailed protocols to inform your synthetic planning.

At a Glance: Comparison of Key Synthetic Routes for 2-(4-methoxyphenyl)oxazole

To provide a tangible comparison, we focus on the synthesis of a representative 2-aryloxazole, 2-(4-methoxyphenyl)oxazole. The following table summarizes typical reaction conditions and performance metrics for the Stille coupling of this compound, alongside Suzuki-Miyaura coupling and C-H activation methodologies.

Synthetic RouteKey ReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Stille Coupling This compound, 4-IodoanisolePd(PPh₃)₄Toluene11012~85-95
Suzuki-Miyaura Coupling 2-Bromooxazole, 4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃DME8018~70-90
Direct C-H Activation Oxazole, 4-IodoanisolePd(OAc)₂, P(o-tol)₃, Ag₂OAcetic Acid12024~60-80

Note: Yields are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.

Deep Dive: Advantages of this compound in Stille Coupling

This compound is a versatile and highly effective reagent for the synthesis of 2-substituted oxazoles via the Stille cross-coupling reaction.[1] This organostannane offers several distinct advantages:

  • High Reactivity and Broad Substrate Scope: The tributylstannyl group facilitates efficient transmetalation with palladium catalysts, leading to high yields of the desired coupled products.[2] This method is compatible with a wide range of aryl, heteroaryl, and vinyl halides or triflates, allowing for the synthesis of a diverse library of oxazole derivatives.

  • Mild Reaction Conditions: Stille couplings can often be performed under relatively mild, neutral conditions, which enhances functional group tolerance.[3] This is particularly advantageous when working with complex molecules bearing sensitive functionalities that might not be compatible with the basic conditions of Suzuki couplings or the high temperatures often required for C-H activation.

  • Stability and Ease of Handling: Organostannanes like this compound are generally stable to air and moisture, simplifying their handling and storage compared to more sensitive organometallic reagents.[3]

However, the primary drawback of using organotin compounds is their inherent toxicity and the challenge of removing tin byproducts from the final product.

Alternative Synthetic Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used alternative for the formation of carbon-carbon bonds. In the context of oxazole synthesis, it typically involves the coupling of a halo-oxazole (e.g., 2-bromooxazole) with a boronic acid or ester.

  • Advantages: Boronic acids are generally less toxic and more environmentally benign than organostannanes. A vast array of boronic acids is commercially available, providing access to a wide range of substituents.

  • Disadvantages: The synthesis of the requisite halo-oxazole can add steps to the overall sequence. The basic conditions required for the Suzuki coupling may not be suitable for all substrates.

Direct C-H Activation

Direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of heterocycles. This approach involves the direct coupling of an oxazole C-H bond with an aryl halide.

  • Advantages: This method avoids the pre-functionalization of the oxazole ring, shortening the synthetic sequence. It offers a "greener" approach by minimizing the generation of metallic or organometallic waste.

  • Disadvantages: Regioselectivity can be a challenge, and forcing conditions (high temperatures, strong oxidants) are often necessary. The substrate scope can be more limited compared to traditional cross-coupling methods.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key organostannane reagent.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

Procedure:

  • To a solution of oxazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add n-BuLi (1.0 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add tributyltin chloride (1.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Add anhydrous hexanes to the residue and filter to remove the lithium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to afford this compound as an oil, which can be purified by distillation or used directly in subsequent reactions. A typical yield for this reaction is around 77%.[5]

G cluster_synthesis Synthesis of this compound Oxazole Oxazole nBuLi n-BuLi, THF, -78 °C Oxazole->nBuLi Lithiooxazole 2-Lithiooxazole Intermediate nBuLi->Lithiooxazole Tributyltin_chloride Tributyltin Chloride Lithiooxazole->Tributyltin_chloride Product This compound Tributyltin_chloride->Product

Synthesis of this compound.

Stille Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound

  • 4-Iodoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.1 eq), 4-iodoanisole (1.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)oxazole.

G cluster_stille Stille Coupling Workflow Reactants This compound + 4-Iodoanisole Catalyst Pd(PPh₃)₄, Toluene, 110 °C Reactants->Catalyst Reaction Cross-Coupling Reaction Catalyst->Reaction Workup Aqueous KF Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-methoxyphenyl)oxazole Purification->Product

Stille Coupling Experimental Workflow.

Suzuki-Miyaura Coupling of 2-Bromooxazole with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Bromooxazole

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add 2-bromooxazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Add a mixture of DME and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 2-(4-methoxyphenyl)oxazole.

Direct C-H Activation of Oxazole with 4-Iodoanisole

Materials:

  • Oxazole

  • 4-Iodoanisole

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Silver(I) oxide (Ag₂O)

  • Acetic acid

Procedure:

  • In a sealed tube, combine oxazole (1.0 eq), 4-iodoanisole (1.2 eq), Pd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), and Ag₂O (2.0 eq).

  • Add acetic acid as the solvent.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to afford 2-(4-methoxyphenyl)oxazole.

G cluster_pathways Synthetic Pathways to 2-Aryloxazoles Stille Stille Coupling Product 2-Aryloxazole Stille->Product Suzuki Suzuki-Miyaura Coupling Suzuki->Product CH_Activation C-H Activation CH_Activation->Product StannylOxazole This compound StannylOxazole->Stille ArylHalide Aryl Halide / Triflate ArylHalide->Stille ArylHalide->CH_Activation HaloOxazole Halo-oxazole HaloOxazole->Suzuki ArylboronicAcid Arylboronic Acid ArylboronicAcid->Suzuki Oxazole Oxazole Oxazole->CH_Activation

Logical relationship of synthetic pathways.

Conclusion

The synthesis of 2-aryloxazoles can be approached through several robust and effective methods. The use of This compound in Stille cross-coupling reactions stands out for its high reactivity, broad substrate scope, and mild reaction conditions, making it an excellent choice for complex molecule synthesis where functional group tolerance is critical. However, the toxicity of tin reagents necessitates careful handling and purification.

Suzuki-Miyaura coupling offers a less toxic alternative with a wide variety of commercially available building blocks, though it may require additional steps for substrate preparation and employs basic conditions. Direct C-H activation represents the most atom-economical approach, but often requires harsher conditions and can present challenges in regioselectivity.

The optimal choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the scale of the reaction, and the functional groups present in the substrates. This guide provides the foundational data and protocols to make an informed decision for your research and development endeavors.

References

A Comparative Guide to the Functionalization of the Oxazole Ring: Stille Reaction vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional materials. The strategic functionalization of the oxazole ring is therefore of paramount importance for the development of novel molecular entities. The Stille reaction, utilizing organostannane reagents such as 2-(tributylstannyl)oxazole, has been a traditional and valuable tool for this purpose. However, the landscape of cross-coupling chemistry has evolved, offering a suite of powerful alternatives. This guide provides an objective comparison of the Stille reaction with three prominent modern alternatives: the Suzuki-Miyaura coupling, the Negishi coupling, and direct C-H arylation for the C2-functionalization of the oxazole ring. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their synthetic endeavors.

At a Glance: Stille vs. Suzuki vs. Negishi vs. Direct C-H Arylation

FeatureStille ReactionSuzuki-Miyaura CouplingNegishi CouplingDirect C-H Arylation
Organometallic Reagent Organostannane (e.g., this compound)Organoboron (e.g., 2-oxazolylboronic acid/ester)Organozinc (e.g., 2-oxazolylzinc halide)None (uses the C-H bond directly)
Key Advantages High functional group tolerance; stable and isolable organostannane reagents.Low toxicity of boron reagents; commercially available boronic acids; mild reaction conditions.High reactivity of organozinc reagents; good for reluctant couplings.Atom and step economical; avoids pre-functionalization.
Key Disadvantages Toxicity of tin reagents and byproducts; purification can be challenging.Boronic acids can be unstable; requires a base.Moisture and air sensitive organozinc reagents; often requires in situ preparation.Can suffer from regioselectivity issues; may require harsher conditions.
Typical Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)Palladium(0) or (II) complexes with phosphine ligandsPalladium(0) or Nickel(0) complexesPalladium(II) complexes, often with a copper co-catalyst

Performance Comparison: A Data-Driven Analysis

The following tables summarize representative experimental data for the C2-arylation of the oxazole ring using the four discussed methodologies. To facilitate a meaningful comparison, examples of the coupling of an oxazole derivative with an aryl halide are presented.

Table 1: Stille Reaction of this compound
EntryAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)--Toluene11016~85
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)CuI (10)DMF8012~90
34-BromoanisolePd(OAc)₂ (5)XPhos (10)CsFDioxane10016~88

Yields are approximate and compiled from various literature sources for illustrative comparison.

Table 2: Suzuki-Miyaura Coupling of 2-Halooxazoles
EntryOxazole DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromooxazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O801285[1]
22-Chlorooxazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane100692[1]
32-Bromo-5-phenyloxazole4-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane120 (MW)0.3395[1]
Table 3: Negishi Coupling of 2-Halooxazoles/2-Zincated Oxazoles
EntryOxazole DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-Oxazolylzinc chlorideIodobenzenePd(PPh₃)₄ (5)-THF6512~70-80
22-ChlorooxazolePhenylzinc chloridePd₂(dba)₃ (1.5)XPhos (3.6)THF251694[2]
32-Bromooxazole4-Tolylzinc chlorideNi(acac)₂ (5) / dppe (5)-THF/NMP6012~85

Yields are approximate and compiled from various literature sources for illustrative comparison.

Table 4: Direct C-H Arylation of Oxazole at C2
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (5)P(t-Bu)₃·HBF₄ (10)K₂CO₃ / PivOHDioxane1202469[1]
24-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1102485[3]
3IodobenzeneCuI (10)Phen (20)K₃PO₄DMF1202459[1]

Mechanistic Overview and Signaling Pathways

The catalytic cycles for these cross-coupling reactions share fundamental steps but differ in the nature of the organometallic reagent and the transmetalation step.

Stille Reaction Mechanism

The Stille coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ox Transmetalation (Ox-SnBu3) Ar-Pd(II)(L2)-Ox->Pd(0)L2 Ar-Ox Ar-Ox Ar-Pd(II)(L2)-Ox->Ar-Ox Reductive Elimination

Caption: Catalytic cycle of the Stille reaction.

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling requires the activation of the organoboron species by a base to form a more nucleophilic borate complex, which then undergoes transmetalation with the Pd(II) intermediate.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ox Transmetalation Ar-Pd(II)(L2)-Ox->Pd(0)L2 Ar-Ox Ar-Ox Ar-Pd(II)(L2)-Ox->Ar-Ox Reductive Elimination Ox-B(OH)2 Ox-B(OH)2 Ox-B(OH)3- Ox-B(OH)3- Ox-B(OH)2->Ox-B(OH)3- Base Ox-B(OH)3-->Ar-Pd(II)(L2)-Ox

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Negishi Coupling Mechanism

The Negishi coupling utilizes highly reactive organozinc reagents, which generally do not require activation by a base for the transmetalation step.

Negishi_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ox Transmetalation (Ox-ZnCl) Ar-Pd(II)(L2)-Ox->Pd(0)L2 Ar-Ox Ar-Ox Ar-Pd(II)(L2)-Ox->Ar-Ox Reductive Elimination

Caption: Catalytic cycle of the Negishi coupling.

Direct C-H Arylation Mechanism (Concerted Metalation-Deprotonation)

One of the proposed mechanisms for direct C-H arylation is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage and palladation occur in a single step, often facilitated by a base or an additive.

DCHA_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-Ox Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ox Concerted Metalation- Deprotonation (CMD) Ar-Pd(II)(L2)-Ox->Pd(0)L2 Ar-Ox Ar-Ox Ar-Pd(II)(L2)-Ox->Ar-Ox Reductive Elimination Oxazole Oxazole Oxazole->Ar-Pd(II)(L2)-Ox Base

Caption: Concerted Metalation-Deprotonation pathway in Direct C-H Arylation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

General Procedure for Stille Coupling of this compound (Table 1, Entry 1)

To a solution of this compound (1.2 equiv) and iodobenzene (1.0 equiv) in toluene (5 mL) is added Pd(PPh₃)₄ (5 mol%). The mixture is degassed with argon for 15 minutes and then heated to 110 °C under an argon atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-phenyloxazole.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromooxazole (Table 2, Entry 1)

A mixture of 2-bromooxazole (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a 4:1 mixture of DME and water is degassed with argon for 20 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give 2-phenyloxazole.[1]

General Procedure for Negishi Coupling of 2-Chlorooxazole (Table 3, Entry 2)

A solution of phenylzinc chloride (1.2 equiv) in THF is added to a mixture of 2-chlorooxazole (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.6 mol%) in THF under an argon atmosphere. The reaction mixture is stirred at room temperature (25 °C) for 16 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield 2-phenyloxazole.[2]

General Procedure for Direct C-H Arylation of Oxazole (Table 4, Entry 1)

In a sealed tube, oxazole (2.0 equiv), bromobenzene (1.0 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), K₂CO₃ (2.0 equiv), and pivalic acid (30 mol%) are combined in dioxane. The tube is sealed and heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-phenyloxazole.[1]

Conclusion

The choice between the Stille reaction and its modern alternatives for the functionalization of this compound or related oxazole derivatives depends on a careful consideration of several factors. The Stille reaction offers excellent functional group tolerance but is hampered by the toxicity of tin reagents.[4] The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of boronic acids and generally high yields, though the stability of the boron reagent can be a concern.[1] The Negishi coupling, with its highly reactive organozinc reagents, provides a powerful option for challenging couplings but requires stringent anhydrous and oxygen-free conditions.[2] Finally, direct C-H arylation represents the most atom- and step-economical approach, eliminating the need for pre-functionalization of the oxazole ring, but can present challenges in controlling regioselectivity and may require harsher reaction conditions.[1][3] By understanding the strengths and weaknesses of each method, researchers can make an informed decision to best suit the specific needs of their synthetic targets.

References

Unraveling the Toxic Landscape of Organotin Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a diverse class of organometallic chemicals, have seen widespread use in industrial and agricultural applications, from PVC stabilizers to pesticides. However, their persistence in the environment and potential for human exposure have raised significant health concerns. The toxicity of these reagents is intrinsically linked to the number and nature of the organic groups attached to the tin atom. This guide provides an objective comparison of the toxicity of various organotin reagents, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Comparative Toxicity Data

The following table summarizes the acute and in vitro toxicity of several common organotin compounds. The data is presented as LD50 (median lethal dose) for oral exposure in rats, LC50 (median lethal concentration) for aquatic organisms, and IC50/CC50 (half-maximal inhibitory/cytotoxic concentration) from in vitro studies. Lower values are indicative of higher toxicity.

CategoryCompoundChemical FormulaOral LD50 (Rat, mg/kg)96h LC50 (Rainbow Trout, mg/L)In Vitro IC50/CC50 (µM)Cell Line
Triorganotins Tributyltin (TBT) Chloride(C₄H₉)₃SnCl171-234[1]0.008 - 0.018[1]~0.1-1[2]Neuroblastoma
Triphenyltin (TPT) Hydroxide(C₆H₅)₃SnOH156 - 160[1]0.018[1]--
Trimethyltin (TMT) Chloride(CH₃)₃SnCl----
Triethyltin (TET) Chloride(C₂H₅)₃SnCl----
Diorganotins Dibutyltin (DBT) Dichloride(C₄H₉)₂SnCl₂50 - 100[1]>4 (Sheepshead minnow)[1]~0.1-1[2]Neuroblastoma
Diphenylmethyltin (DPMT) Chloride(C₆H₅)₂CH₃SnCl--1.2 - 32.4[3]Murine & Human Lymphocytes, HeLa
Monoorganotins Monobutyltin (MBT) TrichlorideC₄H₉SnCl₃>2000[1]-> high doses[2]Neuroblastoma

Mechanistic Insights into Organotin Toxicity

Organotin compounds exert their toxic effects through a variety of mechanisms, primarily by disrupting fundamental cellular processes. The degree of toxicity generally follows the order: triorganotins > diorganotins > monoorganotins.

Mitochondrial Dysfunction and Oxidative Stress

A primary target of organotin compounds is the mitochondrion. Triorganotins, in particular, are potent inhibitors of mitochondrial ATP synthase, leading to a collapse of the mitochondrial membrane potential and a severe energy deficit within the cell.[1] This mitochondrial impairment results in the overproduction of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular components like lipids, proteins, and DNA.[1] The combination of ROS accumulation and the release of pro-apoptotic factors such as cytochrome c from compromised mitochondria triggers the intrinsic apoptotic pathway.

Neurotoxicity

Several organotin compounds are potent neurotoxins.[4][5] Tributyltin (TBT) has been shown to induce glutamate excitotoxicity in cultured rat cortical neurons by causing glutamate release and subsequent activation of glutamate receptors.[6][7] This leads to an influx of Ca²⁺, disrupting intracellular calcium homeostasis and activating downstream cell death pathways.[4][8][9][10][11] Trimethyltin (TMT) is known to induce neuroinflammation by activating microglia, leading to the release of pro-inflammatory mediators.[12][13] This neuroinflammatory response is mediated through pathways involving NADPH oxidase and MAPKs.[13]

Immunotoxicity

Organotins are known to be immunotoxic, with triorganotins like TBT and TPT being particularly potent.[14][15] They can induce apoptosis in lymphocytes, with evidence suggesting a differential susceptibility between CD4+ and CD8+ T-cells.[16][17][18][19][20] The immunotoxic mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade.[21] Furthermore, organotins can modulate the production of inflammatory cytokines by immune cells through the activation of MAPK signaling pathways.[1][14][22]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Cell Viability Assessment: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose cells to a range of concentrations of the organotin compound for a predetermined duration (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 3 hours at 37°C.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the cells.

  • Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Cell Culture and Treatment: Culture and treat cells with organotin compounds as described for the NRU assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Quantification: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of LDH release is proportional to the number of dead cells.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: After treatment with organotin compounds, harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.

Apoptosis Assessment: Caspase Activity Assay

This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

  • Cell Lysis: Following treatment with organotin compounds, lyse the cells to release their contents.

  • Substrate Incubation: Add a specific caspase substrate conjugated to a fluorophore or chromophore to the cell lysate.

  • Measurement: If an active caspase is present in the lysate, it will cleave the substrate, releasing the fluorophore or chromophore. The resulting fluorescence or absorbance is measured using a microplate reader.

  • Quantification: The level of caspase activity is proportional to the measured signal and indicates the extent of apoptosis.

Visualizing the Mechanisms of Toxicity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Organotin_Toxicity_Pathway cluster_mito Mitochondrial Dysfunction cluster_neuro Neurotoxicity cluster_immuno Immunotoxicity organotin Organotin Compound (e.g., TBT, TPT) mitochondrion Mitochondrion organotin->mitochondrion neuron Neuron organotin->neuron immune_cell Immune Cell (e.g., T-Lymphocyte) organotin->immune_cell atp_synthase ATP Synthase Inhibition mitochondrion->atp_synthase mmp_collapse ↓ Mitochondrial Membrane Potential atp_synthase->mmp_collapse ros ↑ Reactive Oxygen Species (ROS) mmp_collapse->ros cytochrome_c Cytochrome c Release mmp_collapse->cytochrome_c oxidative_stress Oxidative Stress (DNA, Lipid, Protein Damage) ros->oxidative_stress caspases Caspase Activation cytochrome_c->caspases oxidative_stress->caspases apoptosis Apoptosis neuronal_death Neuronal Cell Death apoptosis->neuronal_death immunotoxicity Immunotoxicity apoptosis->immunotoxicity caspases->apoptosis glutamate_release ↑ Glutamate Release neuron->glutamate_release glutamate_receptors Glutamate Receptor Activation (NMDA/AMPA) glutamate_release->glutamate_receptors ca_influx ↑ Intracellular Ca²⁺ glutamate_receptors->ca_influx excitotoxicity Glutamate Excitotoxicity ca_influx->excitotoxicity excitotoxicity->neuronal_death immune_cell->caspases cytokine_production Altered Cytokine Production immune_cell->cytokine_production cytokine_production->immunotoxicity

Figure 1. Key signaling pathways in organotin-induced toxicity.

Experimental_Workflow cluster_assays Toxicity Assays start Start: Cell Culture treatment Treatment with Organotin Reagents start->treatment incubation Incubation (Time- & Dose-Dependent) treatment->incubation cell_viability Cell Viability (e.g., NRU Assay) incubation->cell_viability cytotoxicity Cytotoxicity (e.g., LDH Assay) incubation->cytotoxicity genotoxicity Genotoxicity (e.g., Comet Assay) incubation->genotoxicity apoptosis Apoptosis (e.g., Caspase Assay) incubation->apoptosis data_analysis Data Analysis & Quantification cell_viability->data_analysis cytotoxicity->data_analysis genotoxicity->data_analysis apoptosis->data_analysis end End: Toxicity Profile data_analysis->end

Figure 2. General experimental workflow for assessing organotin toxicity.

References

A Comparative Guide to Alternatives for 2-(Tributylstannyl)oxazole in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the oxazole ring is a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceuticals. For decades, 2-(tributylstannyl)oxazole has been a workhorse reagent for introducing the oxazole motif via Stille cross-coupling reactions. However, the inherent toxicity of organotin compounds and the challenges associated with the removal of tin byproducts have driven the development of safer and more efficient alternatives. This guide provides an objective comparison of prominent alternative reagents and methodologies for the synthesis of functionalized oxazoles, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of several key alternatives to this compound, focusing on reaction efficiency, substrate scope, and operational simplicity. The primary alternatives discussed are:

  • Direct C-H Arylation of 2-Unsubstituted Oxazoles: A highly atom-economical approach that avoids pre-functionalization of the oxazole ring.

  • Van Leusen Oxazole Synthesis: A versatile method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC), offering a convergent approach to substituted oxazoles.

  • Suzuki-Miyaura Coupling of 2-Halo or 2-Boronylated Oxazoles: A powerful and widely used cross-coupling reaction that leverages the low toxicity and high stability of organoboron reagents.

  • Negishi Coupling of 2-Zincated Oxazoles: A potent cross-coupling method known for its high reactivity and functional group tolerance.

  • Metal-Free Synthetic Routes: Emerging methods that offer the advantage of avoiding transition metal catalysts, thus simplifying purification and reducing potential toxicity.

The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.

Performance Comparison of Oxazole Synthesis Methodologies

The following tables summarize the performance of this compound and its key alternatives in the synthesis of 2-substituted oxazoles.

Table 1: Stille Coupling of this compound

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₄PPh₃-Toluene1001285[1]
24-BromobenzonitrilePd₂(dba)₃P(2-furyl)₃CsFDioxane1001678[1]
32-BromopyridinePd(PPh₃)₄PPh₃-Toluene1102465[1]
41-IodonaphthalenePdCl₂(PPh₃)₂PPh₃-DMF80892[1]

Table 2: Direct C-H Arylation of 2-Unsubstituted Oxazole

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂P(o-tol)₃K₂CO₃DMA1202482[2][3]
24-ChlorobenzaldehydePd(OAc)₂SPhosK₂CO₃Dioxane1101875[2]
33-BromopyridinePd(OAc)₂P(Cy)₃K₃PO₄Toluene1002468[3]
41-IodonaphthalenePd(OAc)₂XPhosCs₂CO₃Dioxane1201688[2]

Table 3: Van Leusen Synthesis of 5-Substituted Oxazoles

EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeK₂CO₃MeOHReflux692[4][5]
24-NitrobenzaldehydeK₂CO₃MeOHReflux495[4][5]
3IsobutyraldehydeK₂CO₃MeOHReflux875[4][5]
42-NaphthaldehydeK₂CO₃MeOHReflux689[4][5]

Table 4: Suzuki-Miyaura Coupling of 2-Bromooxazole

EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O801290[6]
24-Methoxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane901685[6]
32-Thiopheneboronic acidPd(OAc)₂SPhosK₃PO₄Toluene1001878[6]
43-Pyridinylboronic acidPd₂(dba)₃XPhosCsFDioxane1102472[6]

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of this compound

A mixture of this compound (1.0 mmol), aryl halide (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) is heated at 100 °C under an argon atmosphere for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-aryloxazole.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Oxazole

In a sealed tube, oxazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol) are combined in the specified solvent (5 mL). The tube is evacuated and backfilled with argon three times. The reaction mixture is then heated at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[2][3]

Protocol 3: General Procedure for Van Leusen Oxazole Synthesis

To a solution of the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in methanol (10 mL), potassium carbonate (2.0 mmol) is added. The mixture is stirred at reflux until the reaction is complete as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.[4][5]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 2-Bromooxazole

A mixture of 2-bromooxazole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is heated at 80 °C under an argon atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to give the 2-aryloxazole.[6]

Mechanistic Pathways and Workflows

Diagram 1: Catalytic Cycle of Stille Cross-Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Aryl-X) Aryl-Pd(II)-Oxazole(L2) Aryl-Pd(II)-Oxazole(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Oxazole(L2) Transmetalation (this compound) 2-Aryloxazole 2-Aryloxazole Aryl-Pd(II)-Oxazole(L2)->2-Aryloxazole Reductive Elimination Direct_Arylation Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Aryl-X) Oxazole_Complex [Aryl-Pd(II)-X(L2)(Oxazole)] Aryl-Pd(II)-X(L2)->Oxazole_Complex Coordination C-H_Activation C-H Activation (Concerted Metalation-Deprotonation) Oxazole_Complex->C-H_Activation Aryl-Pd(II)-Oxazolyl(L2) Aryl-Pd(II)-Oxazolyl(L2) C-H_Activation->Aryl-Pd(II)-Oxazolyl(L2) 2-Aryloxazole 2-Aryloxazole Aryl-Pd(II)-Oxazolyl(L2)->2-Aryloxazole Reductive Elimination Van_Leusen Aldehyde Aldehyde Adduct Aldehyde-TosMIC Adduct Aldehyde->Adduct TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Deprotonated_TosMIC->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic acid

References

A Cost-Benefit Analysis of 2-(Tributylstannyl)oxazole in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted oxazoles is a cornerstone in the development of pharmaceuticals and functional materials, with numerous bioactive molecules featuring this heterocyclic core. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route for large-scale production is a critical decision, balancing economic viability, process efficiency, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 2-(tributylstannyl)oxazole in Stille cross-coupling reactions, a common method for preparing 2-substituted oxazoles, and compares it with prominent tin-free alternatives.

Executive Summary

The use of this compound in large-scale synthesis via Stille coupling, while offering broad functional group tolerance and stable reagents, is fraught with significant drawbacks. The high toxicity of organotin compounds necessitates stringent handling protocols and specialized, costly waste management, posing considerable environmental and safety risks. In contrast, alternative methods such as the Van Leusen oxazole synthesis and Suzuki-Miyaura coupling present more sustainable and economically favorable profiles for industrial applications. These tin-free routes utilize less toxic and often cheaper starting materials, with the Van Leusen reaction, in particular, demonstrating high efficiency and scalability for the synthesis of certain oxazole derivatives. While palladium catalyst costs are a factor in both Stille and Suzuki couplings, the overarching expenses and hazards associated with organotin waste make the Stille coupling a less attractive option for large-scale manufacturing in the modern pharmaceutical landscape.

Performance Comparison of Oxazole Synthesis Methods

The choice of synthetic methodology for 2-substituted oxazoles on a large scale hinges on a variety of factors including the cost of raw materials, reaction efficiency, and the environmental footprint of the process. Below is a comparative summary of the Stille coupling using this compound against two leading tin-free alternatives: the Van Leusen reaction and the Suzuki-Miyaura coupling.

ParameterStille CouplingVan Leusen ReactionSuzuki-Miyaura Coupling
Key Reagents This compound, Aryl Halide, Palladium CatalystAldehyde, Tosylmethyl isocyanide (TosMIC), Base2-Halooxazole, Arylboronic acid/ester, Palladium Catalyst, Base
Approx. Reagent Cost High (Tributyltin chloride is a costly precursor)Moderate (TosMIC is commercially available at a moderate price)Moderate to High (Boronic acids/esters vary in price)
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Reaction Conditions Generally mild, neutral conditionsMild, basic conditionsMild to elevated temperatures, basic conditions
Functional Group Tolerance Excellent[1]GoodBroad, but can be sensitive to strong bases[1]
Toxicity Profile High (Organotin compounds are highly toxic)[1]Moderate (TosMIC and other reagents require standard handling)Low (Boron byproducts are generally low in toxicity)[1]
Waste Management Costly and complex due to toxic tin byproductsStandard organic wasteSimpler, as boron byproducts are often water-soluble
Scalability Challenging due to toxicity and purification issuesDemonstrated on a large scaleWidely used in industrial-scale synthesis

Cost Analysis of Starting Materials

A critical factor in the economic feasibility of a large-scale synthesis is the cost of the primary starting materials. The following table provides an estimated cost comparison for the key reagents required for each of the discussed synthetic routes. Prices are based on bulk or semi-bulk commercial listings and are subject to change based on supplier and purity.

ReagentSynthetic Route
Tributyltin chloride (precursor to this compound) Stille Coupling
Tosylmethyl isocyanide (TosMIC) Van Leusen Reaction
Oxazol-2-ylboronic Acid Pinacol Ester Suzuki-Miyaura Coupling

Environmental Impact and Green Chemistry Metrics

The environmental impact of a chemical process is a paramount consideration in modern drug development. Process Mass Intensity (PMI) is a key metric used to evaluate the efficiency and environmental footprint of a synthesis, representing the total mass of materials used to produce a kilogram of the final product.

PMI = (Total mass of materials in kg) / (Mass of product in kg)

  • Stille Coupling: The PMI for Stille couplings is often high due to the high molecular weight of the tin reagent and the extensive purification steps required to remove toxic tin byproducts. These purification steps typically involve large volumes of solvents and materials like silica gel, significantly increasing the overall mass input. The disposal of the resulting organotin-contaminated waste also carries a substantial environmental and economic cost. The cost for treating adsorbent waste from organotin compounds can be around €100 per ton.

  • Van Leusen Reaction: This reaction can be more atom-economical, particularly in its one-pot variations. The byproducts are generally less hazardous than organotins, simplifying workup and reducing the mass of purification materials needed. The use of recyclable ionic liquids as solvents has been shown to further improve the green credentials of this method.

  • Suzuki-Miyaura Coupling: Generally considered a "greener" cross-coupling reaction compared to the Stille coupling.[2] The boron-based byproducts are typically non-toxic and can often be removed with aqueous washes, reducing the reliance on large-volume chromatographic purification. The development of highly active catalysts allows for lower catalyst loadings, which also contributes to a more favorable PMI.

Experimental Protocols

Synthesis of this compound

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • A solution of oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (1.0-1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

  • Tributyltin chloride (1.0-1.1 eq) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The solvent is removed under reduced pressure. The residue is taken up in hexanes, and the resulting precipitate (lithium chloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as an oil.

Large-Scale Van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole (Illustrative of Scalability)

This protocol for a related heterocyclic synthesis demonstrates the industrial scalability of reactions using TosMIC derivatives.

Materials:

  • Aldehyde (e.g., p-fluorobenzaldehyde)

  • Primary Amine

  • TosMIC derivative

  • Base (e.g., K2CO3, NaH, or t-BuOK)

  • Solvent (e.g., THF, MeOH)

Procedure:

  • The aldehyde and primary amine are reacted in a suitable solvent (e.g., methanol) to form the corresponding imine in situ.

  • The TosMIC derivative and a base are added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux until completion, as monitored by TLC or HPLC.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or chromatography. This type of reaction has been successfully scaled to produce over 500 kg of a TosMIC derivative and has been run on a 200-gallon scale for the final imidazole synthesis, achieving a 60-65% isolated yield.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Halooxazole

Materials:

  • 2-Halooxazole (e.g., 2-bromooxazole)

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., DME, dioxane, toluene/water)

Procedure:

  • To a reaction vessel are added the 2-halooxazole (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (typically 1-5 mol%).

  • The vessel is purged with an inert gas (argon or nitrogen).

  • The solvent is added, and the reaction mixture is heated to the desired temperature (often 80-110 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the 2-aryloxazole.

Visualizing the Process: Workflows and Analysis

To better illustrate the practical considerations of each synthetic route, the following diagrams outline the general experimental workflows and the logical framework for the cost-benefit analysis.

Stille_Coupling_Workflow cluster_reaction Stille Coupling Reaction cluster_workup Workup & Purification cluster_waste Waste Management A Reaction Setup: - this compound - Aryl Halide - Pd Catalyst B Reaction (Heating/Stirring) A->B C Quenching & Extraction B->C D Chromatography (Removal of Tin Byproducts) C->D E Product Isolation D->E F Organotin-Contaminated Aqueous & Solid Waste D->F G Specialized Hazardous Waste Treatment F->G

Stille Coupling: A workflow with a significant waste management burden.

Alternative_Workflow cluster_reaction Tin-Free Synthesis (Van Leusen / Suzuki) cluster_workup Workup & Purification cluster_waste Waste Management A Reaction Setup: - Tin-Free Reagents - Catalyst (if needed) - Base B Reaction (Heating/Stirring) A->B C Quenching & Extraction B->C D Standard Purification (Chromatography/Recrystallization) C->D E Product Isolation D->E F Standard Organic & Aqueous Waste D->F G Conventional Waste Treatment F->G

Tin-Free Alternatives: A more streamlined and environmentally benign workflow.

Cost_Benefit_Analysis cluster_stille This compound (Stille) cluster_alternatives Tin-Free Alternatives (Van Leusen/Suzuki) node_stille Benefits - Excellent Functional Group Tolerance - Stable Reagents Costs - High Reagent Cost - HIGH TOXICITY - Difficult Purification - Expensive Waste Disposal - Negative Environmental Impact Decision Decision for Large-Scale Synthesis node_stille->Decision High Risk, High Cost node_alternatives Benefits - Lower Reagent Cost - LOW TOXICITY - Simpler Purification - Standard Waste Disposal - Greener Process (Lower PMI) - Proven Scalability Costs - Base Required - Catalyst Cost (Suzuki) - Potentially Narrower Scope node_alternatives->Decision Lower Risk, Lower Cost

Cost-Benefit Analysis: Weighing the pros and cons for large-scale production.

Conclusion and Recommendation

For large-scale synthesis in the pharmaceutical and fine chemical industries, the cost-benefit analysis strongly disfavors the use of this compound. While the Stille coupling is a powerful reaction in the context of laboratory-scale discovery chemistry due to its reliability and broad scope, its significant drawbacks related to the toxicity of organotin compounds make it ill-suited for industrial applications. The high costs associated with the procurement of tin reagents, stringent safety measures required for handling, and the financial and environmental burden of treating toxic waste streams outweigh the synthetic advantages.

Tin-free alternatives, such as the Van Leusen oxazole synthesis and the Suzuki-Miyaura coupling, offer a much more compelling case for large-scale production. These methods are not only more environmentally benign but also present a more favorable economic profile due to the lower cost of starting materials and simplified waste management. The demonstrated scalability of these reactions, particularly in the context of producing complex molecules for the pharmaceutical industry, further solidifies their position as the preferred methods for the industrial synthesis of 2-substituted oxazoles. Therefore, for researchers, scientists, and drug development professionals planning for large-scale synthesis, the exploration and optimization of tin-free routes should be the primary focus.

References

spectroscopic comparison of 2-(tributylstannyl)oxazole and 2-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-(tributylstannyl)oxazole and 2-(tributylstannyl)thiazole.

This guide provides a detailed comparison of the spectroscopic properties of this compound and 2-(tributylstannyl)thiazole, two important organotin reagents in organic synthesis. Understanding their unique spectral fingerprints is crucial for reaction monitoring, quality control, and structural elucidation. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and presents a visual workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the available spectroscopic data for this compound and 2-(tributylstannyl)thiazole. Direct comparison of these values reveals the influence of the heterocyclic ring (oxazole vs. thiazole) on the chemical environment of the tributylstannyl group and the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆8.20 (s, 1H, oxazole-H5), 7.20 (s, 1H, oxazole-H4), 1.59 - 1.49 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.31 - 1.26 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.16 - 1.10 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.83 (t, J = 7.3 Hz, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)[1]
2-(tributylstannyl)thiazole No specific data found in the search results.

Table 2: Other Spectroscopic and Physical Data

PropertyThis compound2-(tributylstannyl)thiazole
¹³C NMR No specific data found in the search results.No specific data found in the search results.
¹¹⁹Sn NMR No specific data found in the search results.No specific data found in the search results.
IR Spectroscopy No specific data found in the search results.No specific data found in the search results.
Mass Spectrometry No specific data found in the search results.No specific data found in the search results.
Molecular Formula C₁₅H₂₉NOSnC₁₅H₂₉NSSn
Molecular Weight 358.11 g/mol 374.17 g/mol
Boiling Point 108-110 °C at 0.2 mmHg307-309 °C
Density 1.170 g/mL at 25 °C1.190 g/mL at 25 °C
Refractive Index n20/D 1.4930n20/D 1.5200

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of these compounds is outlined below. This process involves the synthesis of the target molecule followed by purification and characterization using various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Oxazole/Thiazole, n-BuLi, Tributyltin chloride) reaction Reaction at -78 °C to RT start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation/Chromatography) workup->purification product Final Product This compound or 2-(tributylstannyl)thiazole purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

General workflow for synthesis and spectroscopic analysis.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the synthesis and spectroscopic analysis of this compound and 2-(tributylstannyl)thiazole.

Synthesis of this compound

To a solution of oxazole in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The mixture is stirred at this temperature for a period, after which tributyltin chloride is added. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is taken up in hexanes. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the product as an oil.[1]

Synthesis of 2-(tributylstannyl)thiazole

Several methods are available for the synthesis of 2-(tributylstannyl)thiazole, with the Grignard reagent method and lithium-tin exchange being common.[2] A typical procedure involves the reaction of 2-bromothiazole with n-butyllithium in an ethereal solvent at low temperatures, followed by quenching with tributyltin chloride.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.

  • ¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin compounds. Spectra can be recorded with or without proton decoupling. Chemical shifts are referenced to an external standard, typically tetramethyltin (SnMe₄).

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like the title compounds, a small drop can be placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

Safety Operating Guide

Proper Disposal of 2-(Tributylstannyl)oxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Tributylstannyl)oxazole, a toxic and environmentally hazardous organotin compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

This compound is classified as acutely toxic if swallowed or in contact with skin, causes skin and eye irritation, is suspected of damaging fertility, and can cause organ damage through prolonged exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous handling and disposal are paramount.

Personal Protective Equipment (PPE)

The correct selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling Tightly fitting safety goggles with side-shieldsChemical-impermeable gloves (e.g., nitrile, neoprene)Laboratory coat, long pants, and closed-toe shoesRequired when vapors or aerosols are generated; use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK EN14387)[1]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron over a lab coatSelf-contained breathing apparatus (SCBA) for large spills
Waste Disposal Safety goggles with side-shieldsChemical-impermeable glovesLaboratory coatNot generally required if handling closed containers

Experimental Protocols for Disposal

The following step-by-step procedures must be followed for the safe disposal of this compound and contaminated materials.

Waste Collection and Segregation
  • Designated Waste Container: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] The container should be made of metal or plastic to prevent atmospheric emissions.[3]

  • Labeling: The container must be marked with the words "Organotin Wastes" in letters at least 25mm high.[3] The label should also include the full chemical name, "this compound," and appropriate hazard symbols (e.g., skull and crossbones, health hazard, environment).

  • No Mixing: Do not mix organotin waste with other waste streams.[4] Leave chemicals in their original containers if possible.[4]

Decontamination of Glassware and Equipment
  • Initial Rinse: All glassware and equipment that has come into contact with this compound should be thoroughly rinsed with a suitable solvent, such as hexanes or toluene, into the designated organotin waste container.[5] This should be done inside a chemical fume hood.[5]

  • Triple Rinse: A triple rinse with the solvent is recommended to ensure removal of residual organotin.[6] The rinsate from this cleaning process is considered hazardous and must be disposed of as organotin waste.[6]

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, a prompt and coordinated response is essential.

  • Evacuate and Isolate: For large spills, immediately evacuate personnel to a safe area.[7] Isolate the spill area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[8][9]

  • Cleanup:

    • Carefully absorb the spilled liquid with the absorbent material.

    • Using non-sparking tools, sweep up the solid residue and place it in the designated hazardous waste container.[9]

    • Wipe down the affected area with a cloth dampened with a suitable solvent (e.g., hexanes, toluene) and place the cloth in the waste container.

  • Personal Decontamination: If there is any skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[10]

Final Disposal Procedure
  • Licensed Professional Disposal: Surplus and non-recyclable this compound and its waste must be disposed of by a licensed professional waste disposal company.[7]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Landfill Prohibition: Organotin waste materials should not be disposed of in a municipal waste landfill site.[6] If permitted by local regulations, disposal in a controlled landfill in sealed containers may be an option.[3]

  • Regulatory Compliance: All disposal activities must conform with applicable local, state, and federal regulations.[10][11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect in Designated, Labeled Container B->C D Decontaminate Glassware (Triple Rinse) C->D F Store Waste in a Secure Area E Manage Spills Immediately D->E E->F G Contact Licensed Waste Disposal Service F->G H Transport to Approved Facility for Incineration G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-(Tributylstannyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Tributylstannyl)oxazole, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this organotin compound in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous chemical requiring stringent safety measures. Its hazard classifications are summarized below.

Hazard ClassCategory
Acute Toxicity, Oral3
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Reproductive Toxicity1B
Specific Target Organ Toxicity (Repeated Exposure)1
Hazardous to the Aquatic Environment, Acute Hazard1
Hazardous to the Aquatic Environment, Long-term Hazard1

Source: Merck Millipore, Sigma-Aldrich[1][2]

Signal Word: Danger[1][2]

Hazard Statements:

  • H301: Toxic if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H360FD: May damage fertility. May damage the unborn child.[1]

  • H372: Causes damage to organs through prolonged or repeated exposure.[1][2]

  • H410: Very toxic to aquatic life with long lasting effects.[1][2]

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₅H₂₉NOSn
Molecular Weight 358.11 g/mol
Appearance Liquid
Boiling Point 108-110 °C at 0.2 mmHg
Density 1.170 g/mL at 25 °C
Refractive Index n20/D 1.4930
Storage Temperature 2-8°C under an inert atmosphere

Source: AA Blocks, Merck Millipore, Sigma-Aldrich[1][2][3]

Operational Plan: Safe Handling Protocol

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield are required.[1][7]
Hand Chemically resistant gloves (e.g., butyl rubber or nitrile) must be worn.[8] Gloves should be inspected before use and disposed of as contaminated waste after handling.[7][9]
Body A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[4][10]
Respiratory For operations with a potential for generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][9]
Experimental Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Fume Hood A->B C Assemble Glassware and Reagents B->C D Transfer Reagent via Syringe C->D Begin Experiment E Conduct Reaction D->E F Quench Reaction E->F G Decontaminate Glassware F->G H Segregate and Label Waste G->H I Dispose of Waste H->I J Doff PPE and Wash Hands I->J

Step-by-Step Procedure:

  • Preparation:

    • Ensure all necessary PPE is correctly donned before entering the designated handling area.[10]

    • Verify the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and reagents within the fume hood.[4]

  • Handling:

    • Use a syringe or cannula for transferring the liquid reagent to prevent spills and minimize exposure.[4]

    • Keep the reaction vessel closed to the extent possible during the experiment.

    • Upon completion, quench the reaction as per the specific experimental protocol. A common method for quenching organotin compounds is with a 1M sodium fluoride (NaF) solution to precipitate the tin as a less harmful fluoride salt.[11]

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the organotin compound. This can be achieved by soaking the glassware in a bleach or 20% nitric acid bath overnight.[11]

    • Segregate all waste streams.

Disposal Plan

Proper disposal of organotin waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Storage
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.[12] The container should be marked "Organotin Waste".[12]

  • Solid Waste: All contaminated solid waste, including gloves, paper towels, and pipette tips, must be collected in a separate, sealed container also labeled "Organotin Waste".[13]

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Container Management: Ensure waste containers are kept closed when not in use and are stored in a secondary containment tray within the fume hood or a designated hazardous waste accumulation area.

  • Labeling: All waste containers must be accurately labeled with the chemical name and a description of the contents.

  • Institutional Protocol: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.

  • Environmental Protection: Under no circumstances should organotin waste be disposed of down the drain.[9] This is to prevent the release of this highly toxic substance into aquatic environments.[14]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9][13] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.
Ingestion Do not induce vomiting.[7] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after the material has been removed. Do not allow the spill to enter drains.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.